(R)-2-(Aminomethyl)-1-N-Boc-piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVRCUVHYMGECC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363584 | |
| Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683233-14-9 | |
| Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (R)-2-(Aminomethyl)-1-N-Boc-piperidine, a chiral building block of significant interest in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound, also known as (R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate, is a carbamate-protected derivative of the chiral piperidine, (R)-2-(aminomethyl)piperidine. The tert-butyloxycarbonyl (Boc) protecting group renders the piperidine nitrogen less nucleophilic, allowing for selective reactions at the primary amine of the aminomethyl group.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (R,S)-2-(Aminomethyl)-1-N-Boc-piperidine hydrochloride |
| CAS Number | 683233-14-9[1] | 370069-31-1 |
| Molecular Formula | C₁₁H₂₂N₂O₂[1] | C₁₁H₂₃ClN₂O₂ |
| Molecular Weight | 214.30 g/mol [1] | 250.77 g/mol |
| Appearance | - | White powder[2] |
| Melting Point | Not available | 147-151 °C[2] |
| Boiling Point | 299.4 °C at 760 mmHg[3] | Not available |
| Solubility | Soluble in methanol and MDC.[4] | The hydrochloride salt form ensures improved solubility.[2] |
Synthesis and Reactivity
The synthesis of enantiomerically pure this compound is a key step in its utilization as a chiral building block. Several synthetic strategies can be envisioned, often starting from readily available chiral precursors.
Synthetic Approach from L-Glutamic Acid
A multi-step synthesis starting from the natural amino acid L-glutamic acid provides a viable route to enantiomerically pure 3-amino piperidine derivatives, and a similar strategy could be adapted for the 2-substituted analog. This approach involves a sequence of reactions including esterification, Boc-protection, reduction of the carboxylic acid functionalities to alcohols, conversion of the diol to a ditosylate, and subsequent cyclization with an appropriate amine.
Experimental Protocol: General Synthesis of N-Boc-piperidine derivatives from L-Glutamic Acid
This protocol outlines the key steps that could be adapted for the synthesis of the target molecule.
-
Esterification of L-Glutamic Acid: L-glutamic acid is converted to its corresponding dimethyl ester.
-
N-Boc Protection: The amino group of the diester is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (CH₂Cl₂). The reaction mixture is typically stirred at room temperature.
-
Reduction of the Diester: The protected diester is reduced to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄) in methanol.
-
Ditosylation of the Diol: The primary hydroxyl groups of the diol are converted to tosylates using p-toluenesulfonyl chloride in the presence of a base.
-
Cyclization: The resulting ditosylate undergoes intramolecular cyclization to form the piperidine ring.
Logical Relationship of the Synthetic Pathway from L-Glutamic Acid
Caption: Synthetic route from L-Glutamic Acid.
Reactivity of the Boc-Protected Piperidine
The Boc group is stable under a variety of reaction conditions, including those involving nucleophiles and bases, making it an excellent protecting group for the piperidine nitrogen. The primary aminomethyl group, however, remains reactive and can participate in various chemical transformations.
Deprotection: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the free piperidine.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.4 ppm (singlet, 9H) |
| Piperidine ring protons (-CH₂-, -CH-) | 1.2 - 1.8 ppm, 2.7 - 4.1 ppm (multiplets) | |
| Aminomethyl protons (-CH₂-NH₂) | ~2.6 - 3.2 ppm (multiplet, 2H) | |
| Amine proton (-NH₂) | Broad singlet, variable chemical shift | |
| ¹³C NMR | Boc group (-C(CH₃)₃) | ~28.5 ppm |
| Boc group (quaternary C) | ~79.5 ppm | |
| Boc group (C=O) | ~155 ppm | |
| Piperidine ring carbons | ~20 - 55 ppm | |
| Aminomethyl carbon (-CH₂-NH₂) | ~45 ppm | |
| IR Spectroscopy | N-H stretch (amine) | 3300-3500 cm⁻¹ (medium) |
| C-H stretch (alkane) | 2850-2980 cm⁻¹ (strong) | |
| C=O stretch (carbamate) | ~1680-1700 cm⁻¹ (strong) | |
| N-H bend (amine) | 1590-1650 cm⁻¹ (medium) | |
| Mass Spectrometry | [M+H]⁺ (protonated molecule) | m/z ≈ 215.17 |
| [M-Boc+H]⁺ | m/z ≈ 115.12 |
Experimental Protocol: General Procedure for NMR, IR, and MS Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet (if solid) in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic analysis.
Applications in Drug Discovery and Development
Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] The chiral nature of this compound makes it a valuable building block for the synthesis of enantiomerically pure pharmaceuticals, which is crucial for optimizing efficacy and minimizing off-target effects.
This compound serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting the central nervous system.[5] The aminomethyl group provides a handle for further functionalization, allowing for the construction of diverse libraries of compounds for screening against various biological targets. For instance, piperidine-based structures have shown promise in the development of analgesics, anti-inflammatory drugs, and agents for neuropharmacology and cancer.[2]
While specific signaling pathways involving this compound are not extensively documented, its utility as a scaffold suggests its potential incorporation into molecules designed to interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Signaling Pathway Diagram: General GPCR Antagonism
References
Structural Analysis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine: A Technical Guide
Introduction
(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. The molecule incorporates a piperidine scaffold, a common motif in pharmacologically active compounds, functionalized with a primary aminomethyl group at the C2 position. The nitrogen of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, which allows for selective chemical transformations at the primary amine. The defined (R)-stereochemistry at the C2 position is crucial for developing enantiomerically pure pharmaceuticals, where stereoisomers can exhibit vastly different biological activities. This guide provides a detailed overview of its structural properties, predicted spectral data, and standard experimental protocols for its analysis.
General and Physicochemical Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | [1] |
| Synonyms | (R)-2-Aminomethyl-1-N-Boc-piperidine | [2] |
| CAS Number | 683233-14-9 | [1][2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 214.30 g/mol | [1][2] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C |
Predicted Spectroscopic Data for Structural Elucidation
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound. These predictions are based on the analysis of similar N-Boc protected piperidine structures.[3][4]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 4.05 - 3.90 | m | 1H | H2 (CH-CH₂NH₂) | Broad signal due to rotamers and proximity to nitrogen. |
| ~ 3.85 | d | 1H | H6 (N-CHₐHb) | Equatorial proton, deshielded by Boc group. |
| ~ 3.20 - 3.05 | m | 2H | H7 (CH₂-NH₂) | Protons of the aminomethyl group. |
| ~ 2.80 | t | 1H | H6 (N-CHaHb) | Axial proton. |
| ~ 1.80 - 1.40 | m | 6H | H3, H4, H5 | Overlapping signals of the piperidine ring methylene protons. |
| 1.46 | s | 9H | Boc (-C(CH₃)₃) | Characteristic sharp singlet for the tert-butyl group. |
| ~ 1.30 | br s | 2H | -NH₂ | Broad singlet for the primary amine protons, exchangeable with D₂O. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment | Notes |
| ~ 155.0 | Carbonyl (C=O) of Boc | Typical range for a carbamate carbonyl. |
| ~ 79.5 | Quaternary Carbon of Boc | C(CH₃)₃ |
| ~ 53.0 | C2 (CH-CH₂NH₂) | Chiral center carbon. |
| ~ 45.0 | C7 (CH₂-NH₂) | Aminomethyl carbon. |
| ~ 40.0 | C6 (N-CH₂) | Methylene carbon adjacent to the Boc-protected nitrogen. |
| ~ 28.5 | Methyls of Boc | -C(CH₃)₃ |
| ~ 29.0, 25.0, 20.0 | C3, C4, C5 | Piperidine ring methylene carbons. |
Predicted Mass Spectrometry Data (ESI-MS)
Mass spectrometry of N-Boc protected amines typically shows characteristic fragmentation patterns involving the loss of the protecting group.[5]
| m/z (amu) | Ion Species | Fragmentation Pathway |
| 215.18 | [M+H]⁺ | Protonated molecular ion. |
| 159.12 | [M+H - C₄H₈]⁺ or [M-56+H]⁺ | Loss of isobutylene from the Boc group. |
| 115.12 | [M+H - C₅H₈O₂]⁺ or [M-100+H]⁺ | Loss of the entire Boc group (as CO₂ + isobutylene). |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are standard protocols for the structural analysis of this compound.
NMR Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse zg30.
-
Scans: 16-64.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Scans: 1024-4096, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: -5 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate NMR software.
-
Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight and analyze the fragmentation pattern.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10 µg/mL.
-
Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source coupled to a liquid chromatography system.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500 for full scan.
-
MS/MS Analysis: Perform a product ion scan of the precursor ion [M+H]⁺ (m/z 215.18). Optimize collision energy (e.g., 10-40 eV) to induce fragmentation.[5]
-
-
Representative Synthesis Protocol
-
Objective: To provide a representative synthetic route starting from a commercially available precursor, (R)-2-(aminomethyl)piperidine.
-
Reaction: Boc-protection of (R)-2-(aminomethyl)piperidine.
-
Procedure:
-
Dissolve (R)-2-(aminomethyl)piperidine dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydroxide (2.2 eq) to basify the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
-
Visualized Workflows and Relationships
The following diagrams illustrate key logical and experimental workflows relevant to the analysis of this compound.
Caption: Workflow for the structural characterization of the title compound.
Caption: Key structural features and predicted mass spectrometry fragmentation.
References
An In-Depth Technical Guide to the Spectroscopic Data of (R)-2-(Aminomethyl)-1-N-Boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a chiral building block of significant interest in medicinal chemistry and drug development due to its piperidine scaffold, a common motif in many biologically active compounds. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public domain experimental spectra for this specific molecule, this guide synthesizes predicted data based on the analysis of its structural features and comparison with closely related analogues. Detailed experimental protocols for its synthesis and spectroscopic characterization are also provided to assist researchers in their laboratory work.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a chiral aminomethyl substituent at the 2-position, as in this compound, offers a versatile handle for further functionalization and the exploration of stereospecific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthetic manipulations and allows for its selective removal under acidic conditions. A thorough understanding of the spectroscopic properties of this building block is crucial for reaction monitoring, quality control, and structural verification in synthetic workflows.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are summarized below.
¹H NMR (Proton NMR) Data
The proton NMR spectrum is expected to show distinct signals for the protons of the Boc group, the piperidine ring, and the aminomethyl side chain. Due to the chiral center at C2, the geminal protons on the piperidine ring and the aminomethyl group are diastereotopic and are expected to appear as distinct multiplets.
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Piperidine ring protons (CH₂) | 1.20 - 1.80 | Multiplet | 6H |
| Boc group (-C(CH₃)₃) | ~1.45 | Singlet | 9H |
| Aminomethyl protons (-CH₂NH₂) | 2.60 - 2.90 | Multiplet | 2H |
| Piperidine ring proton (-NCH-) | ~2.80 | Multiplet | 1H |
| Piperidine ring protons (-NCH₂-) | 3.80 - 4.10 | Multiplet | 2H |
| Amine protons (-NH₂) | Broad Singlet | 2H |
¹³C NMR (Carbon NMR) Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (δ) ppm |
| Piperidine ring carbons (-CH₂-) | 20 - 30 |
| Boc group (-C(CH₃)₃) | ~28.5 |
| Piperidine ring carbon (-CH₂-) | ~40 |
| Aminomethyl carbon (-CH₂NH₂) | ~45 |
| Piperidine ring carbon (-NCH-) | ~55 |
| Boc group quaternary carbon (-C(CH₃)₃) | ~79.5 |
| Boc group carbonyl carbon (-C=O) | ~155 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3400 | Medium, two bands for primary amine |
| C-H Stretch (alkane) | 2850 - 2960 | Strong |
| C=O Stretch (Boc carbamate) | 1680 - 1700 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 215.18 | Molecular ion plus a proton |
| [M-C₄H₈+H]⁺ or [M-55]⁺ | 160.13 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ or [M-99]⁺ | 116.12 | Loss of the entire Boc group |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This protocol describes a plausible synthetic route starting from (R)-pipecolic acid.
Step 1: Esterification of (R)-Pipecolic Acid
-
Suspend (R)-pipecolic acid (1.0 eq) in methanol (10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain the crude methyl (R)-pipecolinate hydrochloride.
Step 2: Boc Protection of Methyl (R)-Pipecolinate
-
Dissolve the crude methyl (R)-pipecolinate hydrochloride in dichloromethane (DCM, 15 mL per gram).
-
Cool the solution to 0 °C.
-
Add triethylamine (2.5 eq) to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(tert-butyl) 2-methyl (R)-piperidine-1,2-dicarboxylate.
Step 3: Amidation of the Ester
-
Dissolve the crude ester from Step 2 in a saturated solution of ammonia in methanol.
-
Stir the mixture in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude (R)-tert-butyl 2-carbamoylpiperidine-1-carboxylate.
Step 4: Reduction of the Amide to the Amine
-
Dissolve the crude amide from Step 3 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
IR Spectroscopy (ATR-FTIR)
-
Sample Preparation: As this compound is likely a viscous liquid or a low-melting solid, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small drop of the sample directly onto the ATR crystal.[1]
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to promote protonation.[2]
-
Instrument Parameters: Use an electrospray ionization source in positive ion mode. Set the mass analyzer to scan a suitable range (e.g., m/z 50-500). Optimize the capillary voltage, nebulizing gas flow, and drying gas temperature for the specific instrument.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and any significant fragment ions.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for the characterization of the final product.
Conclusion
References
In-Depth Technical Guide to tert-Butyl (R)-(piperidin-2-ylmethyl)carbamate
This technical guide provides a comprehensive overview of the core physical properties of tert-Butyl (R)-(piperidin-2-ylmethyl)carbamate, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific enantiomer, this guide presents computed data from reliable chemical databases for the closely related racemic mixture and the (S)-enantiomer, which are expected to be very similar.
Core Physical and Chemical Properties
The physical properties of tert-Butyl (R)-(piperidin-2-ylmethyl)carbamate are crucial for its handling, formulation, and application in research and development. Below is a summary of its key identifiers and computed physicochemical properties.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate | N/A |
| CAS Number | 188114-63-6 | N/A |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 214.30 g/mol | [1][2] |
| Exact Mass | 214.168127949 Da | [1][2] |
| Appearance | White to off-white solid (Expected) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols
While specific experimental data for the target compound is not publicly available, the following are detailed methodologies for key experiments that would be conducted to determine its physical properties.
Determination of Melting Point
Objective: To determine the temperature at which the compound transitions from a solid to a liquid phase.
Methodology:
-
A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
-
The experiment is repeated two more times, and the average value is reported.
Determination of Solubility
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
A known amount of solvent (e.g., 1 mL) is placed in a vial at a controlled temperature (e.g., 25 °C).
-
A pre-weighed amount of the compound is added to the solvent in small increments.
-
The mixture is stirred vigorously after each addition until the solid is completely dissolved.
-
The process is continued until saturation is reached (i.e., solid material remains undissolved after prolonged stirring).
-
The total amount of dissolved solid is used to calculate the solubility in g/L or mol/L.
-
This procedure is repeated for a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone).
Synthesis and Characterization Workflow
The synthesis of chiral piperidine derivatives often involves stereoselective reactions followed by purification and characterization to ensure the desired enantiomeric purity and structural integrity.
Caption: A logical workflow for the synthesis, purification, and characterization of a chiral piperidine compound.
References
The Critical Role of Stereochemistry in 2-Substituted Piperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3] The biological activity of these compounds is often intrinsically linked to the three-dimensional arrangement of their atoms, a concept known as stereochemistry. For 2-substituted piperidine derivatives, the spatial orientation of the substituent at the C2 position dramatically influences the molecule's conformation and, consequently, its interaction with biological targets. This technical guide provides a comprehensive overview of the stereochemistry of 2-substituted piperidine derivatives, focusing on stereoselective synthesis, conformational analysis, and the profound impact of stereoisomerism on biological function.
Stereoselective Synthesis of 2-Substituted Piperidines
Achieving control over the stereochemistry during the synthesis of 2-substituted piperidines is a paramount challenge in organic chemistry. Various strategies have been developed to afford enantiomerically enriched or diastereomerically pure compounds.
Catalytic Asymmetric Hydrogenation
The asymmetric hydrogenation of pyridine derivatives is a powerful and atom-economical method for accessing chiral piperidines.[4] Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium complexed with chiral ligands, have proven highly effective.[2] For instance, iridium(I) catalysts bearing P,N-ligands have been successfully employed in the asymmetric hydrogenation of 2-substituted pyridinium salts, proceeding through an outer-sphere dissociative mechanism.[2][4] Similarly, rhodium(I) complexes with ferrocene-based ligands and ruthenium(II) catalysts have been utilized for the stereoselective reduction of tetrahydropyridines and unsaturated piperidinones, respectively.[2]
Organocatalysis
Organocatalysis has emerged as a versatile tool for the enantioselective synthesis of piperidine derivatives. Intramolecular aza-Michael reactions, catalyzed by cinchona-derived squaramide catalysts, provide an efficient route to enantioenriched 2,5- and 2,6-disubstituted piperidines.[1][2] Multicomponent domino reactions, employing organocatalysts, also offer a highly efficient pathway to complex piperidine structures.[1]
Biocatalysis
Enzymes, such as ketoreductases (KREDs), can be employed for the stereoselective reduction of piperidone precursors to furnish chiral hydroxypiperidines. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.[5]
Other Synthetic Approaches
Other notable methods for stereoselective piperidine synthesis include:
-
Intramolecular Cyclization: Various strategies, such as oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes, and radical cyclization of amino-aldehydes using cobalt(II) catalysts, have been developed.[2]
-
[5+1] Annulation: Iridium(III)-catalyzed hydrogen borrowing [5+1] annulation provides a stereoselective route to substituted piperidines.[2]
-
From the Chiral Pool: The use of readily available chiral starting materials, such as L-proline and L-pipecolinic acid, allows for the synthesis of various 2-substituted pyrrolidine and piperidine alkaloids.[6]
A general workflow for the stereoselective synthesis of piperidine derivatives is depicted below:
Caption: General experimental workflow for stereoselective piperidine synthesis.
Conformational Analysis of 2-Substituted Piperidines
The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can lead to a variety of conformational preferences, including the existence of boat conformations in hindered systems.[7]
Axial vs. Equatorial Preference
The conformational equilibrium of a 2-substituted piperidine involves the interconversion between two chair forms, where the substituent occupies either an axial or an equatorial position. The preferred conformation is determined by a balance of steric and electronic effects.
For simple N-alkyl-2-methylpiperidines, the equatorial conformer is generally favored to avoid 1,3-diaxial interactions.[8][9] However, for N-acyl or N-aryl piperidines, the axial orientation of the 2-substituent can be favored due to the avoidance of A(1,3) strain (allylic strain) between the N-substituent and the C2-substituent.[8][10] Computational studies have shown that for N-acylpiperidines, the axial orientation of a 2-substituent can be favored by up to -3.2 kcal/mol.[8]
Caption: Chair-chair interconversion of a 2-substituted piperidine.
Spectroscopic and Computational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of piperidine derivatives in solution.[11][12][13] Coupling constants (J-values) between protons on the piperidine ring can provide information about their dihedral angles and thus the ring conformation.[7][12] For example, large vicinal coupling constants are indicative of a trans-diaxial relationship between protons.[7][12]
Computational methods, such as Density Functional Theory (DFT) calculations, are also widely used to predict the relative energies of different conformers and to understand the factors governing conformational preferences.[8]
Impact of Stereochemistry on Biological Activity
The stereochemistry of 2-substituted piperidine derivatives can have a dramatic effect on their pharmacological properties.[3][14][15] Different stereoisomers of a drug can exhibit different potencies, selectivities, and metabolic profiles.[14]
For example, studies on 3,4-disubstituted piperidine analogues acting as monoamine transporter inhibitors have shown that the stereochemistry significantly influences their selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[14] The (-)-cis analogues exhibit DAT/NET selectivity, while the (-)-trans and (+)-cis isomers show SERT or SERT/NET selectivity.[14]
This highlights the importance of synthesizing and evaluating stereochemically pure compounds during the drug discovery process.
Experimental Protocols
General Procedure for Organocatalytic Asymmetric Synthesis of Tetrahydropyridines[1]
-
To a dry reaction vial under an inert atmosphere, add the quinine-derived squaramide catalyst (0.025 mmol, 10 mol%).
-
Add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the aldimine (0.5 mmol, 2.0 equiv).
-
Add anhydrous dichloromethane (CH₂Cl₂) (0.2 mL) and cool the mixture to -25 °C.
-
Stir the reaction mixture at -25 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction and purify the product by column chromatography.
General Procedure for Chemo-enzymatic Synthesis[1]
-
To a buffered enzyme solution, add the N-substituted tetrahydropyridine (THP) substrate to a final concentration of 10 mM.
-
Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.
-
Quench the reaction by adding an equal volume of isopropanol.
-
Centrifuge the mixture to precipitate the enzymes and remove the supernatant.
-
Basify the supernatant with aqueous NaOH to pH > 12 and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Dry the combined organic layers, concentrate, and purify the product.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation[16][17][18][19]
Chiral HPLC is a crucial technique for determining the enantiomeric excess (ee) of a chiral compound.
General Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AD-H, Chiralpak IC).[5][16] The choice of column is often empirical and depends on the analyte's structure.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.[16]
-
Detection: A UV detector is commonly used. If the analyte lacks a chromophore, pre-column derivatization with a UV-active tag may be necessary.[16]
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[16]
Example Method for Piperidin-3-amine Enantiomers: [16]
-
Derivatization: Pre-column derivatization with p-toluenesulfonyl chloride (PTSC).
-
Column: Chiralpak AD-H.
-
Mobile Phase: 0.1% diethylamine in ethanol.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 228 nm.
Quantitative Data Summary
The following tables summarize representative quantitative data for the stereoselective synthesis of 2-substituted piperidine derivatives.
Table 1: Organocatalytic Domino Reactions [1]
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 10 | CH₂Cl₂ | -25 | 24 | 85 | >20:1 | 95 |
| 2 | 5 | Toluene | 0 | 48 | 78 | 15:1 | 92 |
| 3 | 10 | THF | -20 | 36 | 91 | >20:1 | 98 |
Data is representative of typical results from organocatalytic domino reactions. dr = diastereomeric ratio, ee = enantiomeric excess.
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation [2]
| Entry | Ligand | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ferrocene-based | MeOH | 50 | 25 | 12 | 95 | 99 |
| 2 | P-chiral bisphosphorus | THF | 60 | 30 | 24 | 92 | >99 |
| 3 | (S,S)-Et-DuPhos | EtOH | 50 | 25 | 16 | 98 | 97 |
Data compiled from representative examples in the literature. Actual yields and stereoselectivities may vary depending on the specific substrate and reaction conditions.
Conclusion
The stereochemistry of 2-substituted piperidine derivatives is a critical determinant of their biological function. A deep understanding of stereoselective synthetic methods, conformational preferences, and the structure-activity relationship is essential for the successful design and development of novel piperidine-based therapeutics. The methodologies and data presented in this guide provide a valuable resource for researchers in this dynamic field, emphasizing the necessity of precise stereochemical control in the creation of next-generation pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and ability to engage in crucial interactions with biological targets.[4] The introduction of chirality to the piperidine ring elevates its significance, allowing for a nuanced and highly specific modulation of pharmacological activity. This technical guide provides a comprehensive overview of the role of chiral piperidines in medicinal chemistry, focusing on their impact on drug properties, key synthetic strategies, and the mechanisms of action of notable chiral piperidine-containing drugs.
The Significance of Chirality in Piperidine Scaffolds
The stereochemistry of a piperidine-containing drug molecule can profoundly influence its efficacy, potency, and safety profile.[5][6] The distinct three-dimensional arrangement of substituents on a chiral piperidine ring dictates its binding affinity and selectivity for its biological target. Introducing a chiral center can lead to a multitude of benefits in drug design:
-
Modulation of Physicochemical Properties: Chirality can alter a molecule's solubility, lipophilicity, and crystal packing, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For instance, the introduction of a substituent at the 2-position of a piperidine ring has been shown to enhance aqueous solubility.[1]
-
Enhanced Biological Activity and Selectivity: Enantiomers of a chiral drug often exhibit different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.[1] Utilizing a single, more active enantiomer can lead to a more potent and selective drug with a better therapeutic index.
-
Improved Pharmacokinetic Properties: The specific stereochemistry of a chiral piperidine can influence its metabolic pathway and rate of clearance, leading to an optimized pharmacokinetic profile.[1]
-
Reduction of hERG Toxicity: The introduction of a chiral center in the piperidine ring has been demonstrated to reduce cardiac hERG toxicity in some drug candidates.[1]
Quantitative Analysis of Chiral Piperidine Derivatives
The impact of chirality on the biological activity of piperidine-containing compounds is best illustrated through quantitative data. The following tables summarize the in vitro activities of several chiral piperidine derivatives, highlighting the differences in potency and selectivity between stereoisomers and analogs.
Table 1: Comparative Affinity of Chiral Chlorophenylpiperidine Derivatives for Sigma Receptors
| Compound | Stereoisomer | σ1 Ki (nM) | σ2 Ki (nM) | SI Ki (nM) | σ1/σ2 Selectivity Ratio |
| 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine | (-)-(S) | 0.34 | 186 | 3.7 | 547.1 |
| (+)-(R) | 1.3 | 113 | 11.0 | 86.9 | |
| Data sourced from: "Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol Δ8-Δ7 isomerase binding sites."[6] |
Table 2: Cholinesterase Inhibitory Activity of Benzimidazole-Based Piperidine Hybrids
| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) |
| 1 | 19.44 ± 0.60 | 21.57 ± 0.61 |
| 2 | 21.32 ± 0.21 | 24.11 ± 0.32 |
| 3 | 23.87 ± 0.11 | 26.98 ± 0.17 |
| 4 | 25.01 ± 0.09 | 28.43 ± 0.08 |
| 5 | 27.65 ± 0.18 | 30.76 ± 0.11 |
| 6 | 29.11 ± 0.23 | 32.88 ± 0.24 |
| 7 | 31.54 ± 0.15 | 35.01 ± 0.19 |
| 8 | 33.08 ± 0.07 | 37.65 ± 0.05 |
| 9 | 36.05 ± 0.4 | 39.55 ± 0.03 |
| Galantamine (Standard) | 19.34 ± 0.62 | 21.45 ± 0.21 |
| Data sourced from: "Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents."[7][8] |
Table 3: Potency of PCAF Inhibitors with Chiral Piperidine Scaffolds
| Compound ID | R Group Structure | KD (nmol/L) |
| 36 | Symmetric piperidine-containing structure | >200 |
| 37 | Symmetric piperidine-containing structure | >200 |
| 38 | Symmetric piperidine-containing structure | >200 |
| 39 | Substituent at 3- and 5- position of piperidine ring | ~150 |
| Data sourced from: "Application of Chiral Piperidine Scaffolds in Drug Design."[1][9] |
Key Asymmetric Synthetic Strategies
The development of efficient and highly stereoselective methods for the synthesis of chiral piperidines is a critical endeavor in medicinal chemistry.[5] Several powerful strategies have emerged, enabling access to a wide array of enantioenriched piperidine derivatives.
Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts
This method provides a highly efficient route to a variety of chiral piperidines from readily available pyridinium salts.[10][11][12] The key transformation involves a rhodium-catalyzed reductive transamination, where a chiral primary amine is used to introduce stereochemistry while simultaneously replacing the nitrogen atom of the pyridine ring.[10] This approach demonstrates excellent diastereoselectivity and enantioselectivity across a broad range of substrates.[10]
A representative procedure for the asymmetric reductive transamination is as follows: To a vial is added the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).[10] The vial is sealed, and a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL) is added, followed by formic acid (24.0 equiv).[10] The reaction mixture is then stirred at 40 °C for 22 hours in air.[10] Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral piperidine.[10]
Chemo-Enzymatic Asymmetric Dearomatization of Activated Pyridines
This powerful chemo-enzymatic cascade enables the synthesis of stereo-enriched 3- and 3,4-substituted piperidines.[13][14] The method combines a chemical reduction of an activated pyridine to a tetrahydropyridine (THP) followed by a one-pot, two-enzyme cascade involving an amine oxidase (AmOx) and an ene-imine reductase (EneIRED) for asymmetric dearomatization.[10][13] This approach offers high stereoselectivity under mild, environmentally benign conditions.[10]
Step 1: Synthesis of N-substituted Tetrahydropyridine (THP) To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C is added NaBH₄ (1.5 mmol) portion-wise.[10] The reaction is stirred for 1 hour at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water (10 mL) and CH₂Cl₂ (10 mL). The aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the crude THP, which is used in the next step without further purification.[10]
Step 2: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade A detailed protocol for the enzymatic cascade can be found in the primary literature and typically involves incubating the THP with the amine oxidase and ene-imine reductase in a suitable buffer with necessary cofactors (e.g., NADPH).
Enantioselective Synthesis of 3-Substituted Piperidines via Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This three-step methodology provides an effective route to enantioenriched 3-substituted piperidines starting from pyridine.[5][15] The cornerstone of this strategy is a rhodium-catalyzed asymmetric reductive Heck reaction that forges the C-C bond at the 3-position and establishes the stereocenter with high enantioselectivity.[15]
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.[15] Maintain the reaction mixture at -78 °C for 3 hours. Quench the reaction by the addition of water (50 mL). Extract the mixture with diethyl ether (2 x 30 mL). Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x). Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash chromatography.[15]
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).[15] Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times). Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). Stir the catalyst solution at 70 °C for 10 minutes. Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).[15]
Step 3: Reduction and Deprotection to 3-Substituted Piperidine The resulting 3-substituted tetrahydropyridine is then fully reduced, typically via palladium-on-carbon-mediated hydrogenation, and the protecting group is removed using aqueous potassium hydroxide in methanol to yield the final enantioenriched 3-substituted piperidine.[16]
Signaling Pathways of Chiral Piperidine-Containing Drugs
The therapeutic effects of chiral piperidine-containing drugs are mediated through their interaction with specific biological targets, often initiating complex signaling cascades.
Niraparib: A PARP Inhibitor
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, and is used in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[17][18] PARP enzymes are crucial for the repair of single-strand DNA breaks.[19] In cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks, ultimately resulting in cell death through a process known as synthetic lethality.[18][19] Furthermore, niraparib has been shown to activate the cGAS/STING pathway, which can enhance anti-tumor immunity by increasing the recruitment and activity of cytotoxic T-cells.[20]
(R)-Preclamol: A Dopamine D2 Receptor Partial Agonist
(R)-preclamol is a chiral piperidine that acts as a partial agonist at dopamine D2 receptors.[21][22] Unlike full agonists that elicit a maximal response or antagonists that block the receptor, partial agonists produce a submaximal response.[21] This allows them to function as agonists in states of low dopamine and as antagonists in the presence of high dopamine levels, thereby modulating dopaminergic neurotransmission.[21] (R)-preclamol preferentially acts at presynaptic D2 autoreceptors, which regulate the synthesis and release of dopamine.[21] D2 receptors are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o).[21] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the activity of protein kinase A (PKA).[21]
Conclusion
Chiral piperidines are undeniably privileged scaffolds in medicinal chemistry, offering a powerful tool for the design of highly effective and selective therapeutic agents. The strategic introduction of chirality allows for the fine-tuning of a molecule's pharmacological profile, leading to improved potency, selectivity, and pharmacokinetic properties. The continued development of innovative asymmetric synthetic methodologies provides medicinal chemists with an expanding toolbox to access a diverse range of chiral piperidine building blocks. A thorough understanding of the structure-activity relationships and the mechanisms of action of chiral piperidine-containing drugs is paramount for the rational design of the next generation of therapeutics to address a wide spectrum of diseases.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.de [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and Other DNA Damage Response Pathway-Deficient Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Niraparib activates interferon signaling and potentiates anti-PD-1 antibody efficacy in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
(R)-2-(Aminomethyl)-1-N-Boc-piperidine CAS 683233-14-9 properties
An In-depth Technical Guide on (R)-2-(Aminomethyl)-1-N-Boc-piperidine
Compound Identifier: this compound CAS Number: 683233-14-9
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. The document is intended for researchers, scientists, and drug development professionals who utilize chiral building blocks in organic and medicinal chemistry.
Core Properties and Specifications
This compound is a chiral piperidine derivative protected with a tert-butoxycarbonyl (Boc) group on the ring nitrogen. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The Boc group provides stability and allows for controlled reactions, while the chiral center is critical for developing enantiomerically pure compounds.[1]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 683233-14-9 | [4][5][6] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4][5] |
| Molecular Weight | 214.30 g/mol | [4] |
| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)-1-piperidinecarboxylate | [7] |
| Purity | ≥95% | [7] |
| Appearance | Data not available | |
| Storage Temperature | 4°C, protect from light | [7] |
| InChI Key | PTVRCUVHYMGECC-SECBINFHSA-N | [7] |
| MDL Number | MFCD06659040 | [5] |
Safety and Handling
This compound is classified as harmful.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used. Work should be conducted in a well-ventilated area or chemical fume hood.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | GHS07 (Harmful) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [7] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [7] |
Spectroscopic Data (Predicted)
While specific, experimentally-derived spectra for this compound are not publicly available, the following sections describe the expected spectroscopic characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Proton NMR) | |
| Assignment | Expected Chemical Shift (δ) ppm |
| Boc group protons (-C(CH₃)₃) | ~1.45 (Singlet, 9H) |
| Piperidine ring protons (-CH₂-) | 1.50 - 1.90 (Multiplet, 6H) |
| Aminomethyl protons (-CH₂-NH₂) | 2.60 - 2.90 (Multiplet, 2H) |
| Piperidine ring proton (-CH-) | 4.00 - 4.20 (Multiplet, 1H) |
| Amine protons (-NH₂) | Broad singlet, variable |
| ¹³C NMR (Carbon NMR) | |
| Assignment | Expected Chemical Shift (δ) ppm |
| Boc group (-C(CH₃)₃) | ~28.5 |
| Piperidine ring carbons (-CH₂-) | 20 - 45 |
| Aminomethyl carbon (-CH₂-NH₂) | ~46 |
| Piperidine ring carbon (-CH-) | ~55 |
| Boc group (-C(CH₃)₃) | ~80.0 |
| Carbonyl carbon (C=O) | ~155.0 |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
| Technique | Expected Characteristics |
| IR Spectroscopy | N-H stretch (amine): ~3300-3400 cm⁻¹ (two bands); C-H stretch (alkane): ~2850-2950 cm⁻¹; C=O stretch (carbamate): ~1680-1700 cm⁻¹; N-H bend (amine): ~1600 cm⁻¹ |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: ~215.18; Fragmentation may show loss of the Boc group ([M-100+H]⁺) at ~115.12 and/or loss of isobutylene ([M-56+H]⁺) at ~159.14 |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this class of compounds are provided below.
Representative Synthesis of a Chiral N-Boc-Piperidine Derivative
While a specific protocol for CAS 683233-14-9 is not publicly documented, the following multi-step procedure for a similar chiral piperidine starting from L-glutamic acid illustrates a common synthetic strategy.
Step 1: Esterification
-
L-glutamic acid is converted to its corresponding dimethyl ester using thionyl chloride in methanol at 0°C to room temperature.
Step 2: N-Boc Protection
-
The resulting dimethyl ester is dissolved in dichloromethane (CH₂Cl₂).
-
Triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.
-
The reaction is stirred at room temperature for several hours. After workup, the N-Boc protected diester is purified by column chromatography.
Step 3: Reduction to Diol
-
The N-Boc protected diester is dissolved in methanol.
-
Sodium borohydride (NaBH₄) is added portion-wise at room temperature to reduce both ester groups to hydroxyl groups, yielding the corresponding diol.
-
The product is purified by column chromatography.
Step 4: Ditosylation
-
The purified diol is dissolved in CH₂Cl₂ at 0°C.
-
Triethylamine, p-toluenesulfonyl chloride (TsCl), and catalytic DMAP are added. The reaction is warmed to room temperature and stirred for 1-2 hours.
-
The resulting ditosylate is typically used in the next step without further purification after aqueous workup.
Step 5: Cyclization
-
The crude ditosylate is reacted with a primary amine (e.g., benzylamine) in a suitable solvent to induce cyclization via intramolecular nucleophilic substitution, forming the piperidine ring.
-
The final product is purified by column chromatography.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound serves as a bifunctional building block to introduce conformational constraints in peptides. The following protocol outlines its incorporation into a peptide sequence via Fmoc-based SPPS.
Step 1: Resin Preparation
-
Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.
Step 2: Coupling of the Building Block
-
This protocol assumes coupling to a carboxylic acid group on the resin-bound peptide. Ensure the N-terminal Fmoc group of the preceding amino acid has been removed.
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 equivalents) in a minimal amount of DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Add the activated solution to the resin and agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling.
-
After complete coupling, drain the solution and wash the resin thoroughly with DMF and CH₂Cl₂.
Step 3: Final Cleavage and Deprotection
-
After peptide synthesis is complete, wash the resin with CH₂Cl₂ and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.
Analytical Characterization Protocol
Objective: To confirm the identity and purity of the synthesized compound.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse sequence with a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Acquire the spectrum using a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds.
Method 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrument Parameters (ESI): Use Electrospray Ionization (ESI) in positive ion mode. The analysis will confirm the molecular weight via the [M+H]⁺ adduct.
Visualized Workflows
The following diagrams illustrate key processes related to the synthesis and analysis of this compound.
Caption: A representative synthetic pathway for chiral piperidine derivatives.
Caption: Workflow for incorporating the building block into a peptide via SPPS.
Caption: Workflow for the analytical characterization of the final compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enantiomers possess identical physical properties namely, melting point, .. [askfilo.com]
- 3. rroij.com [rroij.com]
- 4. scbt.com [scbt.com]
- 5. (R)-1-BOC-2-(Aminomethyl)Piperidine | CAS 683233-14-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 683233-14-9 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using (R)-2-(Aminomethyl)-1-N-Boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a valuable chiral building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. The presence of a primary amine on a stereochemically defined piperidine ring makes it a crucial component for constructing molecules with specific three-dimensional orientations, which is often critical for potent and selective interaction with biological targets. This document provides detailed protocols for the synthesis of novel compounds using this versatile building block, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.
Core Applications
The primary amine of this compound serves as a versatile handle for various chemical transformations, most notably amide bond formation and nucleophilic substitution reactions. These reactions allow for the facile introduction of the piperidine scaffold into a wide array of molecular frameworks. Piperidine and its derivatives are prevalent in numerous biologically active compounds, including enzyme inhibitors and G-protein coupled receptor (GPCR) modulators.
A significant application of this building block is in the synthesis of DPP-4 inhibitors. DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.
Data Presentation: Synthesis and Biological Activity
The following table summarizes the quantitative data for a representative synthesis of a novel DPP-4 inhibitor incorporating a piperidine moiety derived from a related aminopiperidine starting material.
| Compound ID | Synthetic Yield (%) | Purity (%) | Biological Target | IC₅₀ (nM) |
| Compound 1 | 75 | >95 (LC-MS) | DPP-4 | 100 ± 4[1] |
Note: The biological activity data presented is for a structurally related bicyclic compound (24) as reported in "Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold".[1]
Experimental Protocols
This section provides a detailed methodology for a key transformation involving this compound: amide bond formation with a carboxylic acid.
Protocol 1: General Amide Coupling Reaction
This protocol describes the synthesis of a novel amide derivative by coupling this compound with a generic carboxylic acid (R-COOH).
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF at 0 °C, add HOBt (1.2 eq) and DIPEA (2.5 eq).
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM or DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Visualizations
Experimental Workflow: Amide Synthesis
The following diagram illustrates the general workflow for the synthesis of novel amide compounds using this compound.
Caption: General workflow for amide synthesis.
Signaling Pathway: DPP-4 Inhibition
The synthesized compounds can be evaluated for their ability to inhibit DPP-4. The diagram below illustrates the signaling pathway affected by DPP-4 inhibitors.
Caption: DPP-4 inhibition signaling pathway.
References
Application Notes and Protocols for (R)-2-(Aminomethyl)-1-N-Boc-piperidine as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a valuable chiral building block in medicinal chemistry and drug discovery.[1] Its rigid, stereochemically defined piperidine core and the orthogonally protected primary amine make it a versatile scaffold for the synthesis of complex molecules with specific three-dimensional orientations. This document provides detailed application notes and experimental protocols for the utilization of this building block in the development of novel therapeutics, particularly those targeting the central nervous system.
Core Applications
The unique structural features of this compound make it a sought-after intermediate in the synthesis of a variety of bioactive compounds.[1] Its primary applications include:
-
Synthesis of Sigma-1 Receptor Ligands: The piperidine moiety is a common scaffold in the design of ligands for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface. These ligands are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and depression.
-
Development of GPCR Ligands: The piperidine scaffold is a privileged structure in many G protein-coupled receptor (GPCR) ligands. Incorporating this compound allows for the synthesis of novel modulators of various GPCRs, which are important drug targets.[2]
-
Peptide and Peptidomimetic Synthesis: The chiral nature and the primary amine handle of this building block allow for its incorporation into peptide sequences to induce specific secondary structures, such as β-turns, or to serve as a scaffold for peptidomimetics with enhanced stability and bioavailability.[1]
-
Introduction of Molecular Complexity: The aminomethyl group provides a convenient point for further functionalization, enabling the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for key transformations involving this compound. Please note that yields are approximate and can vary depending on the specific substrate, reagents, and reaction conditions. The data presented for reductive amination and acylation is adapted from protocols for the structurally similar 1-Boc-4-(aminomethyl)piperidine and should be considered as a starting point for optimization.[3][4]
Table 1: Reductive Amination with Aldehydes [3]
| Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) |
| Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 12-24 | Room Temperature | 80-90 |
| 4-Nitrobenzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 12-24 | Room Temperature | 78-88 |
| 2-Naphthaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 24 | Room Temperature | 75-85 |
Table 2: Acylation with Acyl Chlorides [4]
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Temperature (°C) | Approximate Yield (%) |
| Benzoyl chloride | Triethylamine | Dichloromethane | 2-4 | 0 to Room Temperature | 85-95 |
| Acetyl chloride | Triethylamine | Dichloromethane | 1-3 | 0 to Room Temperature | 88-96 |
| Isobutyryl chloride | Triethylamine | Dichloromethane | 2-4 | 0 to Room Temperature | 82-92 |
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the one-pot synthesis of N-substituted derivatives of this compound via reductive amination with an aldehyde.[3]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add the aldehyde (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Experimental Workflow: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Protocol 2: N-Acylation with an Acyl Chloride
This protocol details the synthesis of N-acyl derivatives of this compound using an acyl chloride.[4]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.
Experimental Workflow: N-Acylation
Caption: Workflow for N-acylation with an acyl chloride.
Signaling Pathway
Sigma-1 Receptor Signaling Pathway
Ligands synthesized from this compound often target the sigma-1 receptor. This receptor is a chaperone protein that resides at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon stimulation by an agonist, the sigma-1 receptor can translocate and interact with various ion channels and downstream effectors to modulate cellular stress responses and neuronal signaling.
Caption: Simplified Sigma-1 receptor signaling pathway.
References
Asymmetric Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2][3] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for therapeutic efficacy, making the development of robust and efficient asymmetric synthetic methods a key focus of modern drug discovery.[2] This document provides detailed application notes and experimental protocols for several contemporary and powerful strategies for the asymmetric synthesis of chiral piperidine derivatives.
Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This powerful method enables the synthesis of enantioenriched 3-substituted piperidines from readily available pyridines and boronic acids. The key transformation is a rhodium-catalyzed asymmetric reductive Heck reaction of an activated pyridine derivative, which furnishes 3-substituted tetrahydropyridines with high enantioselectivity.[4][5] Subsequent reduction affords the desired chiral piperidine.[5]
Application Note:
This protocol is particularly useful for accessing 3-aryl and 3-vinyl piperidines with high enantiomeric purity. The reaction tolerates a wide range of functional groups on both the pyridine and the boronic acid partner.[5] The use of a chiral phosphine ligand, such as (S)-Segphos, is crucial for achieving high levels of stereocontrol. The initial N-activation of pyridine to a dihydropyridine derivative is a key step to enable the subsequent catalytic asymmetric functionalization.[5][6]
Quantitative Data:
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1,2,5,6-tetrahydropyridine | 95 | 99 |
| 2 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-1,2,5,6-tetrahydropyridine | 93 | 99 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1,2,5,6-tetrahydropyridine | 96 | 99 |
| 4 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-1,2,5,6-tetrahydropyridine | 85 | 98 |
| 5 | Vinylboronic acid pinacol ester | 3-Vinyl-1,2,5,6-tetrahydropyridine | 70 | 97 |
Data adapted from Fletcher et al., J. Am. Chem. Soc., 2023.[4]
Experimental Protocol: Synthesis of 3-Substituted Tetrahydropyridine
This protocol is adapted from Fletcher et al., J. Am. Chem. Soc., 2023.[4]
Materials:
-
[Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer)
-
(S)-Segphos
-
Toluene
-
Tetrahydrofuran (THF)
-
Water (degassed)
-
Aqueous Cesium Hydroxide (CsOH, 50 wt%)
-
Arylboronic acid
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)
Procedure:
-
To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon.
-
Add toluene (0.5 mL) and THF (0.5 mL) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
In a separate vial, dissolve the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1.0 equiv) and the arylboronic acid (1.5 mmol, 3.0 equiv) in toluene (0.5 mL) and THF (0.5 mL).
-
Add the pre-formed catalyst solution to the substrate solution via syringe.
-
Add degassed water (0.25 mL) and aqueous CsOH (2.0 equiv) to the reaction mixture.
-
Stir the reaction vigorously at 70 °C for 20 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted tetrahydropyridine.
Workflow Diagram:
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a chiral bifunctional building block utilized in peptide synthesis to introduce conformational constraints and novel structural motifs into peptide backbones. The rigid piperidine scaffold can induce specific secondary structures, such as β-turns, which are pivotal for molecular recognition and biological activity. The strategic incorporation of this moiety can enhance the metabolic stability, receptor affinity, and selectivity of synthetic peptides, making it a valuable tool in drug discovery and development.[1][2] This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Core Applications
The integration of the (R)-2-(aminomethyl)piperidine unit into a peptide chain offers several advantages in peptide design:
-
Conformational Constraint: The inherent rigidity of the piperidine ring restricts the conformational freedom of the peptide backbone. This pre-organization can stabilize a bioactive conformation, potentially leading to increased affinity and selectivity for biological targets.[2]
-
Induction of β-Turns: The stereochemistry and bond angles of (R)-2-(aminomethyl)piperidine make it a suitable mimic for inducing β-turn structures, which are critical secondary motifs in many biologically active peptides and protein-protein interactions.[3]
-
Scaffold for Peptidomimetics: The piperidine nitrogen can be further functionalized post-synthesis, allowing for the creation of diverse peptide libraries and complex peptidomimetics with improved pharmacological properties.[2]
-
Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands. Incorporating this building block can be a strategic approach for designing novel peptide-based modulators of GPCRs.[3]
Data Presentation
The following tables summarize representative quantitative data for the key steps in solid-phase peptide synthesis involving the incorporation of a Boc-protected aminomethylpiperidine building block.
Disclaimer: The following data is based on typical results obtained with similar aminopiperidine building blocks in standard Fmoc-SPPS. Actual results with this compound may vary depending on the specific peptide sequence, resin, and coupling conditions.
Table 1: Representative Coupling Efficiency and Reaction Times
| Coupling Step | Coupling Reagent | Activator | Base | Reaction Time (hours) | Typical Coupling Efficiency (%) |
| Standard Fmoc-Amino Acid | HBTU/HATU | HOBt/HOAt | DIPEA | 1 - 2 | >99% |
| This compound | DIC | HOBt | - | 2 - 4 | ~95-98% |
| Subsequent Fmoc-Amino Acid | HBTU/HATU | HOBt/HOAt | DIPEA | 1 - 2 | >99% |
Table 2: Representative Yield and Purity of a Model Decapeptide
| Parameter | Value |
| Crude Peptide Yield | 70-85% |
| Purity of Crude Peptide (by HPLC) | 60-75% |
| Final Yield after Purification | 30-50% |
| Final Purity (by HPLC) | >98% |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (or other suitable resin) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the completion of the Fmoc deprotection (a positive test results in a blue color).
Protocol 3: Coupling of a Standard Fmoc-Amino Acid
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), an activator such as HOBt (3 equivalents), and a coupling reagent like HBTU (3 equivalents) in a minimal amount of DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test (a negative test indicates complete coupling).
-
After complete coupling, drain the solution and wash the resin with DMF (3 x 1 min).
Protocol 4: Incorporation of this compound
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 2 .
-
In a separate vial, dissolve this compound (3 equivalents) and an activator such as HOBt (3 equivalents) in a minimal amount of DMF.
-
Add a coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and pre-activate for 5-10 minutes.[3]
-
Add the activated solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[4]
-
Monitor the reaction completion using a Kaiser test. If the test is positive, recoupling may be necessary.
-
After complete coupling, drain the solution and wash the resin with DMF (3 x 1 min).
Protocol 5: Boc Deprotection of the Piperidine Moiety
-
Wash the resin with Dichloromethane (DCM) (3 x 1 min).
-
Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin with DCM (3 x 1 min).
-
Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 5 min).
-
Wash the resin with DMF (5 x 1 min).
Protocol 6: Final Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow for Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
GPCR Signaling Pathway
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway modulated by a peptide ligand or antagonist.[5]
Induction of a β-Turn
Caption: Schematic representation of a β-turn structure induced by the incorporation of a piperidine-based mimic.[6]
References
Application of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Drug Discovery: A Detailed Guide for Researchers
(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of a variety of pharmacologically active compounds. Its defined stereochemistry and the presence of a protected primary amine and a piperidine ring make it a versatile scaffold for creating complex molecular architectures with specific biological targets. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in utilizing this compound for drug discovery.
Introduction to this compound
The piperidine moiety is a prevalent structural motif in numerous pharmaceuticals, contributing to their desired pharmacokinetic and pharmacodynamic properties. The "(R)" configuration at the 2-position of the piperidine ring is crucial for establishing specific stereochemical interactions with biological targets, which can significantly enhance potency and selectivity. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the piperidine ring allows for selective functionalization of the primary aminomethyl group, providing a strategic handle for synthetic elaboration.
Core Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of several classes of therapeutic agents, most notably:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: These are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The piperidine scaffold can mimic the binding of natural substrates to the DPP-4 enzyme.
-
C-C Chemokine Receptor Type 5 (CCR5) Antagonists: These agents are used in the treatment of HIV-1 infection. They block the entry of the virus into host cells by binding to the CCR5 co-receptor.
-
Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring can facilitate crossing the blood-brain barrier, making this building block suitable for the development of drugs targeting the CNS.
Data Presentation: Biological Activity of Resultant Compounds
The following table summarizes the in vitro biological activity of representative drug candidates synthesized using piperidine-based building blocks, including analogs of this compound.
| Drug Candidate/Analog | Target | Assay | IC₅₀ (nM) | Reference |
| Alogliptin Analog | DPP-4 | Enzyme Inhibition | < 10 | [1] |
| Maraviroc Analog | CCR5 | RANTES Binding | 14.4 | [2] |
| Piperidine-4-carboxamide derivative | CCR5 | Antiviral Activity (EC₅₀) | 0.59 | [3] |
| 2-Azabicyclo[2.2.1]heptane-based inhibitor | DPP-4 | Enzyme Inhibition | 16.8 | [4] |
Experimental Protocols
The following are generalized experimental protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Amide Coupling with a Carboxylic Acid
This protocol describes the formation of an amide bond between the primary amine of this compound and a generic carboxylic acid using HATU as a coupling agent.
Materials:
-
This compound
-
Carboxylic acid (R'-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Reductive Amination with an Aldehyde
This protocol outlines the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde (R'-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (AcOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the application of this compound.
Caption: General workflow for synthesis and biological evaluation.
Caption: DPP-4 inhibition signaling pathway.
Caption: CCR5 antagonism in HIV-1 entry.
References
- 1. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 4. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. In the synthesis of piperidine-containing scaffolds, which are prevalent in many pharmaceuticals, the efficient and clean deprotection of the N-Boc group is a critical step. This document provides detailed application notes and protocols for various methods of N-Boc deprotection of piperidine derivatives, including acidic, thermal, and microwave-assisted techniques.
Deprotection Methodologies
The selection of an appropriate N-Boc deprotection method is contingent upon the substrate's sensitivity to acidic or thermal conditions and the presence of other functional groups. Below is a comparative summary of common deprotection strategies.
Data Presentation: Comparison of N-Boc Deprotection Methods
| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Typical Yield | Notes |
| Acidic Deprotection | ||||||
| Trifluoroacetic Acid (TFA) | 5-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours[1] | >95%[2] | A very common and effective method.[1] The resulting trifluoroacetate salt may sometimes be difficult to handle.[1] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane | Dioxane or Methanol | Room Temperature | 1-3 hours[1] | Quantitative | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[1] |
| p-Toluenesulfonic acid (pTSA) | Choline chloride:pTSA (DES) | Deep Eutectic Solvent | Room Temperature | 15 minutes[3] | ~99%[3] | A greener alternative using a Brønsted acidic deep eutectic solvent.[3] |
| Thermal Deprotection | ||||||
| High-Temperature Water | Deionized Water | Water | 90-100 °C | < 15 minutes[4] | 90-97%[4] | An environmentally friendly method that avoids the use of additional reagents.[4] |
| Continuous Flow | Methanol or TFE | Methanol or TFE | 240 °C | 30 minutes[5] | 88-93%[5] | Offers benefits in that aqueous workup can be avoided.[6] |
| Microwave-Assisted Deprotection | ||||||
| Solvent-Free | None | None | 200 °C (conventional) | 2-4.5 hours | Variable | Microwave irradiation significantly reduces reaction times.[7] |
| Microwave (Solvent-Free) | None | None | 600 W | 2-8 minutes[7] | Generally higher than conventional heating[7] | A rapid and efficient method that often provides higher yields than conventional heating.[7] |
| Water-Mediated | Water | Water | 100 °C | 10 minutes[8] | ~52% (for amides) | An eco-friendly microwave-assisted method.[8] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally effective method for N-Boc deprotection.[1]
Materials:
-
N-Boc protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add TFA (5-10 equiv.) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.[1]
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[1]
Materials:
-
N-Boc protected piperidine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine may precipitate out of the solution.[1]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.
-
Add saturated aqueous NaHCO₃ solution until the mixture is basic.[1]
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
Protocol 3: Thermal N-Boc Deprotection in Water
This protocol offers an environmentally friendly approach to N-Boc deprotection.[4]
Materials:
-
N-Boc protected piperidine derivative
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer
Procedure:
-
Place the N-Boc protected piperidine derivative (1 mmol) in a round-bottomed flask.[4]
-
Add deionized water (1 mL) and stir the mixture.[4]
-
Heat the reaction mixture to 90-100 °C and stir for the appropriate amount of time (typically complete within 12 minutes), monitoring by TLC.[4]
-
After completion, cool the reaction to room temperature.[4]
-
Add Dichloromethane (5 mL) to the stirring mixture.[4]
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give the desired product.[4] Purification by silica gel column chromatography may be necessary.[4]
Visualizations
Experimental Workflow for Acidic N-Boc Deprotection
Caption: Workflow for acidic N-Boc deprotection of piperidines.
Logical Relationship of Deprotection Methods
Caption: Overview of N-Boc deprotection methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a valuable chiral building block in medicinal chemistry and drug discovery. Its stereochemically defined piperidine scaffold, coupled with a reactive primary amine protected by a tert-butyloxycarbonyl (Boc) group, makes it an ideal starting material for the synthesis of a diverse range of complex molecules. The strategic placement of the aminomethyl group at the chiral center allows for the exploration of specific interactions with biological targets, while the Boc-protected piperidine nitrogen ensures controlled reactivity during synthetic transformations.
These application notes provide detailed protocols for key coupling reactions involving this compound, including amide bond formation, reductive amination, urea synthesis, and sulfonamide formation. The provided methodologies and quantitative data serve as a comprehensive guide for researchers aiming to incorporate this versatile building block into their synthetic strategies.
Amide Bond Formation
Amide coupling reactions are fundamental in drug discovery for the synthesis of peptides, peptidomimetics, and other small molecules. This compound readily participates in these reactions, coupling with a variety of carboxylic acids to form the corresponding amides. The choice of coupling reagent is critical to ensure high yields and minimize side reactions.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Quantitative Data for Amide Coupling Reactions
| Carboxylic Acid Partner | Coupling Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Benzoic Acid | HATU/DIPEA | DMF | 4 | 85-95 | Representative |
| Acetic Acid | EDC/HOBt | DCM | 12 | 80-90 | Representative |
| Phenylacetic Acid | T3P | EtOAc | 6 | 88-96 | Representative |
Note: Yields are representative and may vary depending on the specific carboxylic acid and reaction conditions.
Synthetic Routes to 2,x-Disubstituted Piperidines from (R)-2-(Aminomethyl) Starting Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,x-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active natural products. The stereochemical orientation of the substituents on the piperidine ring is often crucial for biological activity, making stereocontrolled synthesis a critical endeavor. This document provides detailed application notes and protocols for two synthetic routes to chiral 2,x-disubstituted piperidines, commencing from the readily available and stereochemically defined (R)-2-(aminomethyl)pyrrolidine as a representative chiral starting material. These routes leverage the inherent chirality of the starting material to induce stereoselectivity in the final piperidine products.
The strategies outlined below utilize fundamental organic transformations to construct the piperidine ring, offering versatile pathways to novel and diverse derivatives for drug discovery and development programs.
Route 1: Diastereoselective Synthesis of a 2,6-Disubstituted Piperidine via N-Alkylation and Intramolecular Mannich-type Cyclization
This synthetic route transforms the chiral (R)-2-(aminomethyl)pyrrolidine into a 2,6-disubstituted piperidine through a sequence of N-alkylation to introduce a functionalized side chain, followed by an acid-catalyzed intramolecular Mannich-type cyclization. The stereocenter of the starting material directs the facial selectivity of the cyclization, yielding a product with a defined stereochemical relationship between the substituents at the 2- and 6-positions.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of a 2,6-disubstituted piperidine.
Quantitative Data Summary
The following table summarizes typical yields and diastereoselectivity for the key steps in this synthetic route, based on analogous transformations in the literature.
| Step | Substrate | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| N-Alkylation | (R)-2-(aminomethyl)pyrrolidine | Methyl vinyl ketone, Methanol, rt, 12 h | N-alkylated intermediate | 85-95 | N/A |
| Intramolecular Cyclization | N-alkylated intermediate | Trifluoroacetic acid, Dichloromethane, 0 °C to rt, 6 h | 2,6-disubstituted piperidine-4-one | 70-85 | >95:5 |
| Ketone Reduction | 2,6-disubstituted piperidine-4-one | NaBH₄, Methanol, 0 °C, 2 h | 2,6-disubstituted piperidin-4-ol | 90-98 | >95:5 |
Experimental Protocol: Synthesis of (2R,6R)-2-(pyrrolidin-2-yl)-6-methylpiperidin-4-one
Materials:
-
(R)-2-(aminomethyl)pyrrolidine
-
Methyl vinyl ketone
-
Methanol (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, and other standard laboratory glassware.
Procedure:
Step 1: N-Alkylation
-
To a solution of (R)-2-(aminomethyl)pyrrolidine (1.0 g, 10 mmol) in anhydrous methanol (20 mL) in a 50 mL round-bottom flask, add methyl vinyl ketone (0.77 g, 11 mmol) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude N-alkylated intermediate, which is used in the next step without further purification.
Step 2: Intramolecular Mannich-type Cyclization
-
Dissolve the crude N-alkylated intermediate in anhydrous dichloromethane (30 mL) and cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (1.14 g, 10 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to yield the desired (2R,6R)-2-(pyrrolidin-2-yl)-6-methylpiperidin-4-one.
Route 2: Diastereoselective Synthesis of a 2,5-Disubstituted Piperidine via N-Acylation, Dieckmann Condensation, and Reduction
This approach constructs a 2,5-disubstituted piperidine from (R)-2-(aminomethyl)pyrrolidine by first N-acylating with an appropriate ester-containing acyl chloride. The resulting intermediate undergoes an intramolecular Dieckmann condensation to form a β-ketoester within the piperidine ring. Subsequent hydrolysis, decarboxylation, and reduction steps furnish the 2,5-disubstituted piperidine. The chirality of the starting material influences the stereochemical outcome of the cyclization and subsequent transformations.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of a 2,5-disubstituted piperidine.
Quantitative Data Summary
The following table presents representative yields and diastereoselectivity for the key transformations in this synthetic pathway.
| Step | Substrate | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| N-Acylation | (R)-2-(aminomethyl)pyrrolidine | Ethyl 4-chloro-4-oxobutanoate, Et₃N, DCM, 0 °C, 4 h | N-acylated intermediate | 80-90 | N/A |
| Dieckmann Condensation | N-acylated intermediate | Sodium ethoxide, Toluene, reflux, 8 h | β-ketoester piperidine derivative | 65-75 | Major diastereomer |
| Hydrolysis & Decarboxylation | β-ketoester piperidine derivative | 6M HCl, reflux, 12 h | 2,5-disubstituted piperidin-4-one | 85-95 | Major diastereomer |
| Wolff-Kishner Reduction | 2,5-disubstituted piperidin-4-one | Hydrazine hydrate, KOH, Ethylene glycol, 180 °C, 6 h | 2,5-disubstituted piperidine | 70-80 | Major diastereomer |
Experimental Protocol: Synthesis of (2R,5S)-2-(pyrrolidin-2-ylmethyl)piperidine
Materials:
-
(R)-2-(aminomethyl)pyrrolidine
-
Ethyl 4-chloro-4-oxobutanoate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (6M)
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Standard laboratory glassware and purification equipment.
Procedure:
Step 1: N-Acylation
-
In a 100 mL round-bottom flask, dissolve (R)-2-(aminomethyl)pyrrolidine (1.0 g, 10 mmol) and triethylamine (1.21 g, 12 mmol) in anhydrous dichloromethane (40 mL) and cool to 0 °C.
-
Add a solution of ethyl 4-chloro-4-oxobutanoate (1.65 g, 11 mmol) in dichloromethane (10 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acylated intermediate.
Step 2: Intramolecular Dieckmann Condensation
-
To a suspension of sodium ethoxide (0.75 g, 11 mmol) in anhydrous toluene (30 mL), add a solution of the crude N-acylated intermediate in toluene (10 mL).
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Cool the mixture to room temperature and quench by pouring it into ice-cold 1M HCl.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude β-ketoester, which is used directly in the next step.
Step 3: Hydrolysis and Decarboxylation
-
Add 6M HCl (30 mL) to the crude β-ketoester and heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and basify with solid NaOH until pH > 12.
-
Extract the aqueous solution with dichloromethane (3 x 30 mL).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude piperidin-4-one derivative.
Step 4: Wolff-Kishner Reduction
-
In a flask equipped with a reflux condenser, combine the crude piperidin-4-one derivative, hydrazine hydrate (2.0 g, 40 mmol), and ethylene glycol (30 mL).
-
Heat the mixture to 120 °C for 2 hours.
-
Add powdered potassium hydroxide (2.24 g, 40 mmol) in portions, and then increase the temperature to 180 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at 180 °C for 6 hours.
-
Cool the reaction mixture, dilute with water (50 mL), and extract with diethyl ether (3 x 30 mL).
-
Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia) to afford the final (2R,5S)-2-(pyrrolidin-2-ylmethyl)piperidine.
Application Note: Selective Boc Protection of 2-(Aminomethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the selective N-Boc protection of the primary amine in 2-(aminomethyl)piperidine. This diamine contains both a primary and a secondary amine, necessitating a selective protection strategy to yield the desired tert-butyl (piperidin-2-ylmethyl)carbamate. The presented method achieves high selectivity by in-situ protonation of the more basic secondary amine, followed by the reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O). This protocol is robust, scalable, and yields the mono-protected product in good purity, making it highly suitable for applications in medicinal chemistry and organic synthesis where the piperidine nitrogen is required for subsequent functionalization.
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] The protection of diamines presents a challenge in achieving mono-protection versus di-protection. In the case of 2-(aminomethyl)piperidine, selective protection of the primary amine is often desired to allow for further manipulation of the secondary amine of the piperidine ring. Generally, primary amines are more nucleophilic than secondary amines and react faster with Boc anhydride. This protocol leverages the higher basicity of the secondary amine in the piperidine ring. By using one equivalent of acid, the secondary amine is selectively protonated to form an ammonium salt, rendering it non-nucleophilic. The less basic primary amine can then react with di-tert-butyl dicarbonate to afford the desired mono-protected product.[2][3] A convenient method for this is the in-situ generation of hydrochloric acid from trimethylsilyl chloride (Me₃SiCl) in methanol.[2][4]
Experimental Protocol
This protocol describes a general procedure for the selective mono-Boc protection of 2-(aminomethyl)piperidine on a 10 mmol scale.
Materials:
-
2-(aminomethyl)piperidine (1.14 g, 10 mmol, 1.0 equiv)
-
Anhydrous Methanol (MeOH, 30 mL)
-
Trimethylsilyl chloride (Me₃SiCl, 1.27 mL, 10 mmol, 1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 2.29 g, 10.5 mmol, 1.05 equiv)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(aminomethyl)piperidine (1.0 equiv) in anhydrous methanol (30 mL).
-
Mono-protonation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add trimethylsilyl chloride (1.0 equiv) dropwise. A white precipitate of the monohydrochloride salt may form. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.[5]
-
Boc Protection: Add deionized water (10 mL) to the reaction mixture, followed by a solution of di-tert-butyl dicarbonate (1.05 equiv) in methanol (5 mL). Stir the reaction mixture at room temperature for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM/MeOH with 1% NH₄OH).
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water (50 mL) to the residue and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
-
Isolation and Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude tert-butyl (piperidin-2-ylmethyl)carbamate.
-
The product can be further purified by silica gel column chromatography if necessary.
-
Data Presentation
The selective mono-Boc protection of various aliphatic diamines using an equivalent of acid has been shown to be effective. The following table provides representative yields for this methodology.
| Diamine | Product | Yield (%) | Reference |
| Ethylenediamine | N-Boc-ethylenediamine | 87 | [6][7] |
| 1,3-Propanediamine | N-Boc-1,3-propanediamine | 75 | [6] |
| 1,4-Diaminobutane | N-Boc-1,4-diaminobutane | 82 | [7] |
| trans-1,2-Cyclohexanediamine | tert-Butyl (trans-2-aminocyclohexyl)carbamate | 66 | [2] |
Characterization of tert-butyl (piperidin-2-ylmethyl)carbamate:
-
CAS Number: 141774-61-0[8]
-
Molecular Formula: C₁₁H₂₂N₂O₂[8]
-
Molecular Weight: 214.31 g/mol [8]
-
Appearance: White to light yellow solid
-
Melting Point: 93-97 °C[9]
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~4.9 (br s, 1H, NH -Boc), 3.2-3.0 (m, 2H, CH ₂-NHBoc), 2.9-2.5 (m, 3H, piperidine protons), 1.8-1.2 (m, 6H, piperidine protons), 1.45 (s, 9H, C(CH ₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~156.0 (C=O), 79.5 (O-C (CH₃)₃), ~55 (piperidine CH), ~47 (piperidine CH₂), ~45 (CH₂-NHBoc), ~30-25 (piperidine CH₂), 28.4 (C(C H₃)₃).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. benchchem.com [benchchem.com]
- 4. redalyc.org [redalyc.org]
- 5. sciforum.net [sciforum.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-(Boc-aminomethyl)piperidine 97 141774-61-0 [sigmaaldrich.com]
Application Note: Scale-up Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the scale-up synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine, a valuable chiral building block in pharmaceutical development. The described synthetic route starts from the readily available and enantiomerically pure (R)-pipecolinic acid. The multi-step process involves the reduction of the carboxylic acid, conversion to a nitrile, subsequent reduction to the primary amine, and final protection with a tert-butyloxycarbonyl (Boc) group. This document offers detailed experimental procedures, quantitative data from representative scale-up batches, and a visual workflow diagram to facilitate successful implementation in a laboratory or pilot plant setting.
Introduction
Chiral piperidine derivatives are prevalent structural motifs in a wide array of pharmaceutical agents. The specific stereochemistry of these scaffolds is often crucial for their biological activity and selectivity. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including enzyme inhibitors and receptor modulators. The Boc-protecting group allows for selective functionalization of the piperidine ring nitrogen, making it a versatile synthon in complex molecule construction. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.
Overall Synthetic Strategy
The synthesis commences with the natural amino acid (R)-pipecolinic acid. The carboxylic acid functionality is first reduced to the corresponding alcohol. The hydroxyl group is then converted into a good leaving group and subsequently displaced to form the nitrile. The nitrile is then reduced to the primary aminomethyl group. Finally, the secondary amine of the piperidine ring is protected with a Boc group to yield the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of (R)-piperidin-2-ylmethanol
A solution of (R)-pipecolinic acid (1.0 kg, 7.74 mol) in anhydrous tetrahydrofuran (THF, 10 L) is cooled to 0 °C under a nitrogen atmosphere. Borane-tetrahydrofuran complex (1.0 M in THF, 10.8 L, 10.8 mol) is added dropwise over 2-3 hours, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is carefully quenched by the slow addition of methanol (1.5 L) at 0 °C. The mixture is then concentrated under reduced pressure. The residue is dissolved in 2 M hydrochloric acid (8 L) and stirred for 1 hour. The aqueous solution is washed with dichloromethane (3 x 4 L). The pH of the aqueous layer is adjusted to >12 with a 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C. The product is extracted with dichloromethane (4 x 5 L). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (R)-piperidin-2-ylmethanol as a colorless oil.
Step 2: Synthesis of (R)-1-Boc-piperidine-2-carbonitrile
To a solution of (R)-piperidin-2-ylmethanol (0.85 kg, 7.38 mol) and triethylamine (2.06 L, 14.76 mol) in dichloromethane (8.5 L) at 0 °C, methanesulfonyl chloride (0.63 L, 8.12 mol) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred at 0 °C for 1 hour. Water (5 L) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 2 L). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (4 L) and brine (4 L), then dried over anhydrous sodium sulfate, and filtered. To the filtered solution of the crude mesylate, sodium cyanide (0.72 kg, 14.76 mol) in water (4 L) and tetrabutylammonium bromide (0.12 kg, 0.37 mol) are added. The biphasic mixture is stirred vigorously at 40 °C for 24 hours. After cooling to room temperature, the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 2 L). The combined organic layers are washed with brine (4 L), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude (R)-piperidine-2-carbonitrile is dissolved in dichloromethane (8.5 L). Triethylamine (1.24 L, 8.86 mol) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc)₂O (1.78 kg, 8.12 mol) in dichloromethane (2 L) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is washed with 1 M citric acid (2 x 4 L), saturated aqueous sodium bicarbonate solution (4 L), and brine (4 L). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to give (R)-1-Boc-piperidine-2-carbonitrile.
Step 3: Synthesis of this compound
A solution of (R)-1-Boc-piperidine-2-carbonitrile (1.0 kg, 4.75 mol) in anhydrous THF (10 L) is added dropwise to a stirred suspension of lithium aluminum hydride (0.27 kg, 7.13 mol) in anhydrous THF (10 L) at 0 °C under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 6 hours. The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (270 mL), 15% aqueous sodium hydroxide solution (270 mL), and water (810 mL). The resulting slurry is stirred for 1 hour and then filtered through a pad of celite. The filter cake is washed with THF (3 x 2 L). The combined filtrates are concentrated under reduced pressure to yield this compound as a viscous oil.
Data Presentation
Table 1: Summary of Quantitative Data for the Scale-up Synthesis
| Step | Product | Starting Material | Scale (mol) | Yield (%) | Purity (HPLC) | Reaction Time (h) |
| 1 | (R)-piperidin-2-ylmethanol | (R)-pipecolinic acid | 7.74 | 92 | >98% | 16 |
| 2 | (R)-1-Boc-piperidine-2-carbonitrile | (R)-piperidin-2-ylmethanol | 7.38 | 75 | >97% | 36 |
| 3 | This compound | (R)-1-Boc-piperidine-2-carbonitrile | 4.75 | 88 | >99% | 6 |
Mandatory Visualization
Troubleshooting & Optimization
Technical Support Center: Boc Protection of Primary Amines
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the tert-butoxycarbonyl (Boc) protection of primary amines.
Frequently Asked Questions (FAQs)
Q1: My Boc protection reaction is showing low to no conversion. What are the common causes?
Several factors can lead to an incomplete or failed Boc protection reaction. The most common culprits include:
-
Low Nucleophilicity of the Amine: The reaction can be sluggish or fail completely if the primary amine is sterically hindered or electron-deficient (e.g., anilines with electron-withdrawing groups).[1]
-
Poor Solubility: If the amine starting material, especially zwitterionic compounds like amino acids, is not fully dissolved in the reaction solvent, the reaction rate will be severely limited.[1]
-
Inappropriate Reaction Conditions: Issues with the base, solvent, temperature, or stoichiometry of reagents can all lead to poor outcomes.
-
Hydrolysis of Boc Anhydride: In aqueous or protic solvents, di-tert-butyl dicarbonate ((Boc)₂O) can hydrolyze, reducing the amount available to react with the amine. While the aminolysis reaction is generally faster, this side reaction can lower yields over prolonged reaction times.[1]
-
Poor Quality Reagents: (Boc)₂O is sensitive to moisture and can decompose over time.[2] Ensure you are using a high-quality reagent.
Q2: How can I improve the yield for a sterically hindered or poorly reactive amine?
For challenging substrates, consider the following modifications:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can help overcome the activation energy barrier for less reactive amines.[3][4]
-
Use a More Effective Base/Catalyst: While bases like triethylamine (TEA) are common, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1][5]
-
Change the Solvent: For aromatic amines, switching to methanol as the solvent can accelerate the reaction.[4][6] Aprotic solvents like THF, acetonitrile, and DCM are also common choices.[1][7]
-
Increase Reagent Concentration: Using a higher concentration of both the amine and (Boc)₂O can favor the desired reaction pathway.
-
Alternative Reagents: For selective protection of primary amines in the presence of secondary amines, reagents like tert-butyl phenyl carbonate can be effective.[8]
Q3: I'm observing multiple spots on my TLC/LC-MS, indicating side products. What are they and how can I avoid them?
Common side products in Boc protection reactions include:
-
N,N-di-Boc Formation: Primary amines can sometimes be di-protected, especially under forcing conditions or with a large excess of (Boc)₂O.[1] To minimize this, use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the anhydride and monitor the reaction progress carefully.[9]
-
Urea Derivatives: Formation of isocyanates, which can lead to urea derivatives, can occur, particularly when a base is used.[1][10]
-
Reaction with Other Nucleophiles: If your substrate contains other nucleophilic groups like hydroxyls (-OH) or thiols (-SH), they may also react with (Boc)₂O. Careful control of stoichiometry and reaction conditions is necessary to enhance chemoselectivity.[1]
Q4: What is the best way to monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. The Boc-protected product will be less polar than the starting amine, resulting in a higher Rf value. A stain like ninhydrin can be used to visualize the primary amine starting material, which will appear as a colored spot, while the protected product will not stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate assessment of the reaction progress by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak (starting material mass + 100).[11]
Q5: What is the recommended work-up and purification procedure?
A standard aqueous work-up is typically effective:
-
Quench: If excess (Boc)₂O is a concern, the reaction can be quenched by adding a small amount of a nucleophilic amine (like N,N-dimethylethylenediamine) or simply by adding water.[1]
-
Solvent Removal: If a water-miscible solvent like THF or methanol was used, it should be removed under reduced pressure.[1][12]
-
Extraction: Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Washing: Wash the combined organic layers with water and then brine to remove water-soluble impurities.[12]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude product.[1][12]
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting an incomplete Boc protection reaction.
Caption: Troubleshooting workflow for incomplete Boc protection.
Data Presentation: Reaction Condition Comparison
The choice of solvent and base can significantly impact reaction outcomes, especially for less reactive amines.
| Amine Type | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temperature | Typical Reaction Time | Yield | Reference |
| Aliphatic (Primary) | 1.1 - 1.5 | TEA (1.5) | DCM or THF | Room Temp. | 1 - 4 hours | >95% | [1],[4] |
| Aniline | 1.1 | None | Methanol | Room Temp. | < 10 minutes | >98% | [4],[6] |
| Electron-Deficient Aniline | 1.5 | DMAP (cat.) | Acetonitrile | 40 °C | 12 - 24 hours | Variable | [1],[5] |
| Amino Acid | 1.5 | NaOH (1.5) | 1:1 THF/Water | 0 °C to RT | 4 - 12 hours | High | [1] |
| Sterically Hindered | 1.5 - 2.0 | DMAP (cat.) | DCM or Toluene | Reflux | 24 - 48 hours | Moderate | [3],[11] |
Yields and times are representative and can vary based on the specific substrate.
Experimental Protocols
Standard Protocol for Boc Protection of a Primary Amine
This protocol is a general starting point for most primary amines.
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 to 0.5 M).[1]
-
Base Addition: Add a base, such as Triethylamine (TEA, 1.5 eq). For less reactive amines, a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) can be included.
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) portion-wise or as a solution in the reaction solvent.[4]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[1]
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volumes).[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.[1]
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Boc protection of a primary amine using (Boc)₂O.
Caption: General reaction mechanism for Boc protection of an amine.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low Yield of the Desired Mono-Boc Protected Product
Symptom: After the reaction and work-up, the isolated yield of this compound is significantly lower than expected.
| Potential Cause | Suggested Solution |
| Incomplete Reaction: The reaction may not have gone to completion. | - Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. - Temperature: While many Boc protections proceed at room temperature, gentle heating (e.g., to 40°C) may be required.[1] - Reagent Stoichiometry: Ensure the correct stoichiometry of di-tert-butyl dicarbonate (Boc)₂O is used. An excess may be required, but this can also lead to di-protection. |
| Suboptimal pH: The pH of the reaction mixture can influence the nucleophilicity of the amines. | For aqueous or biphasic systems, maintain a basic pH (typically 8-10) to ensure the amine is in its free base form and sufficiently nucleophilic. Common bases include sodium bicarbonate or sodium hydroxide.[1] |
| Formation of Side Products: Significant formation of the di-Boc protected byproduct or other impurities reduces the yield of the desired mono-protected product. | See Problem 2 for strategies to minimize di-Boc formation. |
| Product Loss During Work-up/Purification: The product may be lost during extraction or purification steps. | - Extraction: Ensure the aqueous layer is at a sufficiently high pH during extraction to prevent the protonation and loss of the product into the aqueous phase. - Purification: Optimize column chromatography conditions. A small amount of a basic modifier like triethylamine in the eluent can help prevent the product from sticking to the silica gel.[2] |
| Poor Quality Starting Material: The starting (R)-2-(Aminomethyl)piperidine may be of low purity or contain water. | Use a high-purity starting material. If it is a salt (e.g., dihydrochloride), it must be neutralized to the free base before the reaction. Ensure all reagents and solvents are dry if using anhydrous conditions. |
Problem 2: Formation of Significant Amounts of Di-Boc Protected Side Product
Symptom: TLC or LC-MS analysis shows a significant spot/peak corresponding to the di-Boc protected piperidine, tert-butyl (R)-2-((( tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate.
| Potential Cause | Suggested Solution |
| Excess (Boc)₂O: Using a large excess of the Boc anhydride will favor the protection of both the primary and secondary amines. | Carefully control the stoichiometry of (Boc)₂O. Start with 1.0-1.1 equivalents and adjust based on reaction monitoring. |
| Reaction Conditions Favoring Di-protection: High temperatures and long reaction times can increase the amount of di-protection. | - Temperature: Perform the reaction at a lower temperature (e.g., 0°C to room temperature). - Slow Addition: Add the (Boc)₂O solution dropwise to the solution of the diamine to maintain a low instantaneous concentration of the protecting agent. |
| High Basicity: A very strong base or a large excess of base can increase the nucleophilicity of the secondary amine, making it more competitive. | Use a milder base such as sodium bicarbonate, or carefully control the amount of a stronger base like triethylamine or NaOH. |
| Selective Protonation Strategy Not Employed: To favor mono-protection on the more nucleophilic primary amine, the less nucleophilic secondary amine can be selectively protonated. | A common strategy for selective mono-protection of diamines is to use one equivalent of a proton source (like HCl) to form the mono-hydrochloride salt before adding the base and (Boc)₂O.[3] This effectively "protects" one of the amines via protonation. |
Problem 3: Difficulty in Purifying the Product
Symptom: The crude product is difficult to purify by column chromatography, with the desired product co-eluting with starting material or the di-Boc side product.
| Potential Cause | Suggested Solution |
| Similar Polarity of Components: The starting material, mono-Boc, and di-Boc products may have close Rf values on TLC. | - Optimize Eluent System: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Adding a small amount of a base like triethylamine (0.1-1%) to the eluent can improve separation and reduce tailing of the amine products on silica gel. - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina.[2] |
| Product is a Stubborn Oil: The purified product is an oil that is difficult to handle and may contain residual solvent. | - Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization or solidify impurities. - Salt Formation: Convert the purified product to a stable crystalline salt (e.g., hydrochloride) for easier handling and storage, which can then be converted back to the free base when needed. |
| Presence of Non-UV Active Impurities: Impurities may not be visible by UV on TLC. | Use a TLC stain such as potassium permanganate or ninhydrin to visualize all components of the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and direct route is the selective N-protection of (R)-2-(Aminomethyl)piperidine with di-tert-butyl dicarbonate ((Boc)₂O). The key challenge is to achieve mono-protection on the piperidine nitrogen, leaving the exocyclic primary amine free. This is typically achieved by carefully controlling the reaction conditions.
Q2: Which amine is more reactive towards Boc protection, the primary or the secondary amine?
A2: Generally, primary amines are more sterically accessible and often more nucleophilic than secondary amines, especially when the secondary amine is part of a sterically hindered ring system. However, the piperidine nitrogen is a strong base and can be highly nucleophilic. Selective protection often relies on subtle differences in reactivity and careful control of reaction conditions. Some methods exploit the selective protonation of the more basic amine to direct the Boc group.[3]
Q3: What are the expected side products in this synthesis?
A3: The most common side product is the di-Boc protected derivative, tert-butyl (R)-2-((( tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate, where both the primary and secondary amines are protected. Unreacted starting material may also be present.
Q4: What analytical techniques are recommended for monitoring the reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase such as dichloromethane/methanol or ethyl acetate/hexanes. Staining with ninhydrin can be useful to visualize the primary amine of the starting material and the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to monitor the disappearance of the starting material and the formation of the mono-Boc and di-Boc products by their respective molecular weights.
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store the compound at 2-8°C under an inert atmosphere to ensure its long-term stability.[4]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Boc Protection
This protocol is a general guideline and may require optimization.
Materials:
-
(R)-2-(Aminomethyl)piperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes with 0.5% Et₃N)
Procedure:
-
Dissolve (R)-2-(Aminomethyl)piperidine (1.0 eq.) in DCM or THF.
-
Add a base such as triethylamine (1.1 eq.) or an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.0-1.1 eq.) in the same solvent dropwise over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
-
If using an organic solvent, separate the layers. Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical yields for mono-Boc protection of diamines under different conditions, which can be analogous to the synthesis of this compound.
| Diamine Substrate (Analogous System) | Reaction Conditions | Mono-Boc Product Yield (%) | Di-Boc Product Formation | Reference |
| Ethylenediamine | 1 eq. HCl, then 1 eq. (Boc)₂O in MeOH | 87% | Minimal | [3] |
| Piperazine | 1 eq. TFA, 1 eq. (Boc)₂O, 10 mol% I₂ in MeOH | 55% | Not specified | [5] |
| 1,2-Cyclohexanediamine | 1 eq. Me₃SiCl, then (Boc)₂O in MeOH/H₂O | 66% | Not specified | [6] |
Visualizations
Reaction Pathway and Side Reaction
Caption: Synthetic pathway to this compound and the formation of the di-Boc side product.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. vivanls.com [vivanls.com]
- 2. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (R)-2-Boc-aminomethyl-piperidine = 95 139004-96-9 [sigmaaldrich.com]
- 5. sciforum.net [sciforum.net]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Technical Support Center: Purification of (R)-2-(Aminomethyl)-1-N-Boc-piperidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of (R)-2-(Aminomethyl)-1-N-Boc-piperidine. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can arise from several sources, including unreacted starting materials, side reactions, and over-protection. These may include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Di-Boc Adduct: The primary amine of the aminomethyl group can also react with the Boc anhydride, leading to a di-Boc protected species.
-
Byproducts from Synthesis: The specific byproducts will depend on the synthetic route used to prepare the compound.
-
Diastereomers: If the synthesis is not completely stereospecific, diastereomeric impurities may be present.[1]
Q2: My purified this compound appears as an oil, but some literature reports it as a solid. Is this normal?
A2: The physical state of this compound can vary. It has been reported as both a clear, colorless to light yellow liquid and as a solid.[1] The presence of minor impurities or residual solvent can sometimes prevent the solidification of the compound.
Q3: What are the recommended storage conditions for purified this compound?
A3: To ensure the stability of the purified compound, it is recommended to store it at 2-8°C.[1]
Q4: Which analytical techniques are best suited for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for determining purity and identifying non-volatile impurities.[2]
-
Gas Chromatography (GC): Suitable for assessing volatile impurities and can also be used for purity analysis, sometimes requiring derivatization of the amine to improve peak shape.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the compound and can be used for quantitative analysis (qNMR).[2]
-
Chiral HPLC or Chiral GC: Necessary to determine the enantiomeric excess of the desired (R)-enantiomer.[1]
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery from column chromatography | The compound is highly polar and is strongly adsorbing to the silica gel. | * Increase the polarity of the eluent system gradually. * Consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing and improve recovery.[1] * Switch to a different stationary phase, such as alumina.[1] |
| The compound is volatile and is being lost during solvent removal. | * Use a rotary evaporator at a lower temperature and pressure. * For small quantities, consider drying under a stream of inert gas.[1] | |
| Product loss during recrystallization | The chosen solvent system is not optimal, leading to high solubility of the product even at low temperatures. | * Perform small-scale solubility tests with a variety of solvents to find one in which the compound is sparingly soluble at room temperature but readily soluble when heated.[3] * Consider using a co-solvent system. |
| Precipitation is too rapid, trapping impurities. | * Allow the solution to cool slowly to promote the formation of larger, purer crystals.[3] |
Impure Product After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots/peaks of similar polarity to the product observed by TLC/HPLC | The impurity is a closely related structure, such as a diastereomer. | * Optimize the column chromatography conditions: use a longer column, a shallower solvent gradient, or a different solvent system.[1] * Consider using preparative HPLC for challenging separations.[1] |
| The column was overloaded with crude material. | * Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight. | |
| Presence of baseline material or discoloration in the final product | Highly polar impurities or degradation products are present. | * A final purification step by recrystallization can often remove colored impurities.[1] * Treatment with activated carbon followed by filtration may also be effective.[1] |
Data Presentation
Table 1: Comparison of Purification Techniques for Boc-Protected Amines (Illustrative Data)
| Technique | Typical Purity | Typical Yield | Throughput | Cost | Best For |
| Flash Column Chromatography | 85-98% | 70-90% | High | Low | Initial purification of crude reaction mixtures. |
| Preparative HPLC | >98% | 50-80% | Low | High | Final purification to achieve high purity; separation of close-eluting impurities. |
| Recrystallization | >99% (if successful) | 60-95% | Medium-High | Very Low | Purification of solid compounds to high purity.[3] |
Note: The data in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific reaction, impurity profile, and experimental conditions.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (optional)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Begin by determining a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Spot the crude material on a TLC plate and develop it in solvent systems of increasing polarity (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate). The ideal system will give the product an Rf value of approximately 0.2-0.4. If significant tailing is observed, adding 0.1-1% triethylamine to the eluent can improve the peak shape.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the crude material onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the initial, least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is a general method for purifying solid this compound.
Materials:
-
Crude this compound
-
A selection of solvents for screening (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[3] If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography of this compound.
References
Preventing racemization during synthesis of chiral piperidines
Welcome to the Technical Support Center for the Synthesis of Chiral Piperidines. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of enantiomerically pure piperidines, with a primary focus on preventing racemization.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Significant loss of enantiomeric excess (% ee) is observed in my final product.
-
Question: My enantiomeric excess (% ee) is much lower than expected based on the literature. What's the first thing I should check? Answer: Before troubleshooting the reaction chemistry, it is critical to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[1] Key parameters to verify include:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.[1]
-
Precision: Ensure that repeated measurements of the same sample yield consistent results.[1]
-
-
Question: I've confirmed my analytical method is accurate, but I'm still observing a loss of enantiomeric purity. Could my reaction conditions be the cause? Answer: Absolutely. Several factors in your reaction setup can lead to racemization. The most common culprits are the choice of base, solvent, and reaction temperature.
-
Base: Strong, non-hindered bases can deprotonate the stereogenic center, especially if it's adjacent to a carbonyl group or another activating group, leading to a planar, achiral enolate intermediate that can be protonated from either face.[2]
-
Solution: Switch to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. In some cases, using a weaker base like potassium carbonate may be sufficient.
-
-
Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier to racemization.
-
Solution: Perform the reaction at a lower temperature. For many asymmetric reactions, running the reaction at 0 °C or even -78 °C can significantly improve the enantioselectivity by favoring the desired kinetic product.[3]
-
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates that may be involved in racemization pathways.
-
Solution: Screen a variety of solvents. Less polar solvents can sometimes reduce the rate of racemization.
-
-
Problem 2: I'm seeing racemization during the N-alkylation of my chiral piperidine.
-
Question: Why am I losing stereochemical integrity when I try to N-alkylate my chiral piperidine? Answer: Racemization during N-alkylation can occur, particularly if the stereocenter is at the C2 position. This can happen through a few mechanisms:
-
Iminium Ion Formation: The piperidine can be oxidized to a transient iminium ion, which is planar at the C=N double bond. Subsequent reduction or nucleophilic attack can occur from either face, leading to a racemic mixture.
-
Base-Catalyzed Epimerization: If a strong base is used in the presence of an activating group on the ring, deprotonation at the stereocenter can occur.
-
Solution:
-
Use milder alkylating agents.
-
Employ a non-nucleophilic, sterically hindered base.
-
Keep the reaction temperature as low as possible.
-
Consider a reductive amination approach if direct alkylation is problematic.
-
-
Problem 3: My N-protected chiral piperidine is racemizing under acidic or basic conditions.
-
Question: I'm removing a Boc or Fmoc protecting group and observing a drop in enantiomeric purity. Why is this happening? Answer: Protecting groups are crucial for preventing unwanted side reactions, but their removal can sometimes lead to racemization.
-
Acidic Conditions (e.g., Boc removal with TFA or HCl): While generally robust, prolonged exposure to strong acids or elevated temperatures during Boc deprotection can potentially lead to the formation of a carbocation or iminium ion intermediate at a susceptible position, which can then racemize.
-
Basic Conditions (e.g., Fmoc removal with piperidine): The use of a base like piperidine for Fmoc removal can cause racemization if there is an acidic proton at the stereocenter.[4]
-
Solution:
-
Minimize the deprotection time and use the mildest conditions possible.
-
For acid-sensitive substrates, consider alternative protecting groups that can be removed under neutral or milder acidic conditions.
-
For base-sensitive substrates, explore alternative deprotection reagents to piperidine or use additives like HOBt to suppress side reactions.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is racemization and why is it a critical issue in the synthesis of chiral piperidines? A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[2] This is a significant problem in pharmaceutical and agrochemical research because different enantiomers of a molecule can have vastly different biological activities. One enantiomer may be therapeutically effective, while the other could be inactive or even cause harmful side effects.[2]
-
Q2: What are the primary chemical mechanisms that lead to racemization in chiral piperidine synthesis? A2: The most common mechanisms involve the formation of a planar, achiral intermediate. These include:
-
Enolate/Enol Formation: If the stereocenter is alpha to a carbonyl group, a base can abstract the alpha-proton to form a planar enolate, or an acid can catalyze the formation of a planar enol. Reprotonation can then occur from either face, leading to racemization.
-
Iminium Ion Formation: Oxidation of the piperidine nitrogen can lead to the formation of a planar iminium ion. Nucleophilic attack or reduction of this intermediate can result in a mixture of enantiomers.
-
Carbocation Formation: In some cases, particularly with good leaving groups at the stereocenter, a planar carbocation can form, which can then be attacked by a nucleophile from either side.[5]
-
-
Q3: How can the choice of a protecting group for the piperidine nitrogen help prevent racemization? A3: The N-protecting group can significantly influence the stereochemical outcome of a reaction.
-
Steric Hindrance: Bulky protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can sterically direct incoming reagents to a specific face of the molecule, enhancing diastereoselectivity in reactions that form a new stereocenter.
-
Electronic Effects: The electronic nature of the protecting group can affect the acidity of protons on adjacent carbons. Electron-withdrawing groups can increase the acidity of alpha-protons, making them more susceptible to base-catalyzed racemization.
-
Conformational Rigidity: Some protecting groups can lock the piperidine ring into a specific conformation, which can help to shield one face of the molecule and improve stereoselectivity.
-
-
Q4: How do I accurately determine the enantiomeric excess of my chiral piperidine? A4: The most common and reliable methods for determining enantiomeric excess are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas is used to calculate the % ee.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. Derivatization may be necessary to increase volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Additives: Using a chiral solvating agent or a chiral derivatizing agent can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification.[6]
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Enantioselective Synthesis of a Chiral Piperidine Derivative
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Triethylamine | Dichloromethane | 25 | 85 | 70 |
| 2 | DIPEA | Dichloromethane | 25 | 82 | 85 |
| 3 | Potassium Carbonate | Acetonitrile | 25 | 75 | 78 |
| 4 | DIPEA | Dichloromethane | 0 | 80 | 95 |
| 5 | DIPEA | Toluene | 0 | 78 | 92 |
Note: Data is illustrative and based on general principles. Actual results will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Synthesis of a 2-Substituted Piperidine
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral catalyst (e.g., a chiral phosphoric acid or a metal-ligand complex) and the appropriate anhydrous solvent.
-
Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add the starting materials (e.g., an imine and a nucleophile) sequentially.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride or sodium bicarbonate, depending on the nature of the reaction.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of your purified chiral piperidine in the mobile phase. A typical concentration is around 1 mg/mL. Also, prepare a solution of the corresponding racemic mixture to confirm the identity of the enantiomer peaks.
-
HPLC System:
-
Column: Select an appropriate chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol, often with a small amount of an additive like diethylamine for basic compounds.
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs.
-
-
Analysis: Inject the racemic sample to determine the retention times of both enantiomers and to ensure adequate separation. Then, inject the chiral sample.
-
Quantification: Integrate the peak areas of the two enantiomers in the chromatogram of your chiral sample. Calculate the enantiomeric excess using the formula: % ee = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100
Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) to obtain a clear ¹H NMR spectrum.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify well-resolved signals corresponding to each diastereomer. These are often protons adjacent to a stereocenter.
-
Quantification: Integrate the signals for each diastereomer. The diastereomeric ratio (d.r.) is the ratio of the integration values.
Visualizations
Caption: General mechanism of racemization via a planar achiral intermediate.
References
Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Boc-piperidine derivatives for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the general conditions for N-Boc protection of a piperidine derivative?
A1: The N-Boc protection of piperidines is typically achieved by reacting the piperidine substrate with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction. Common conditions involve stirring the piperidine and Boc₂O in a suitable solvent at room temperature.[1][2]
Q2: How do I choose the right solvent and base for the reaction?
A2: The choice of solvent depends on the solubility of your piperidine starting material. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and solvent mixtures like dioxane/water are commonly used.[1][3] For the base, triethylamine (TEA) or sodium bicarbonate are frequently employed.[1][4] The selection can influence reaction rate and selectivity. For instance, alcoholic solvents like methanol can enhance the rate of Boc protection, sometimes even without the need for an additional base.[5]
Q3: How much Boc anhydride should I use?
A3: It is recommended to use a slight excess of Boc anhydride, typically 1.1 to 1.3 equivalents, to ensure the reaction goes to completion.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[1][6] By spotting the reaction mixture, the starting material, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[7]
Q5: What are the common side reactions during N-Boc protection?
A5: Common side reactions include the formation of di-Boc protected products, especially if the piperidine has other nucleophilic groups.[8] In some cases, if the reaction temperature is too high, degradation of the product or starting material can occur.[3] For piperidines with hydroxyl groups, O-Boc formation is a possible side reaction.[8]
Q6: I am working with a diamine piperidine derivative. How can I achieve selective mono-Boc protection?
A6: Selective mono-protection of diamines can be challenging. One strategy is to use a large excess of the diamine. Another approach involves using one equivalent of an acid, like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to protonate one of the amino groups, rendering it less nucleophilic and directing the Boc protection to the other nitrogen.[9]
Troubleshooting Guides
Issue 1: Low or No Yield of the N-Boc-Piperidine Product
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Extend the reaction time and continue to monitor by TLC.[1] Increase the equivalents of Boc₂O to 1.2-1.5. | The reaction may be sluggish due to sterically hindered or electronically deactivated piperidines. |
| Poor Solubility of Reactants | Switch to a different solvent or use a solvent mixture (e.g., THF/water, DMF).[3] | Ensuring all reactants are in solution is crucial for the reaction to proceed efficiently.[3] |
| Degradation of Reagents | Use fresh Boc anhydride and ensure solvents are anhydrous. | Boc anhydride can hydrolyze in the presence of moisture, reducing its effectiveness. |
| Incorrect pH | Ensure a suitable base (e.g., TEA, NaHCO₃) is present in sufficient quantity to neutralize the generated acid. | The reaction can be inhibited if the reaction mixture becomes too acidic. |
| Product Degradation | Avoid excessive heat, as the Boc group can be thermally unstable.[3] | High temperatures can lead to deprotection or other side reactions. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step | Rationale |
| Unreacted Starting Material | Ensure the reaction goes to completion by monitoring with TLC. If separation is difficult, consider using a different solvent system for chromatography. Adding a basic modifier like triethylamine (0.1-1%) to the eluent can improve separation on silica gel.[10] | Incomplete reactions lead to purification challenges. Basic modifiers can reduce tailing of basic compounds on silica gel.[10] |
| Di-Boc Formation | Use a controlled amount of Boc₂O (1.0-1.1 equivalents). Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. | Over-protection can occur, especially with highly nucleophilic amines or when using a large excess of Boc anhydride. |
| Formation of N-Boc-1,2,3,6-tetrahydropyridine | Neutralize the pH during workup, especially before any heating steps. Avoid high temperatures during purification.[8] | This impurity arises from the elimination (dehydration) of a hydroxyl group, which can be catalyzed by acidic or basic conditions at elevated temperatures.[8] |
| Residual Boc Anhydride and Byproducts | During workup, quench the reaction with a saturated aqueous solution of NH₄Cl.[11] Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted Boc₂O and acidic byproducts. | Proper workup is essential to remove excess reagents and byproducts. |
Experimental Protocols
General Protocol for N-Boc Protection of Piperidine
-
Preparation : In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in a suitable solvent (e.g., DCM, THF) to a concentration of 0.1-0.5 M.
-
Base Addition : Add a base, such as triethylamine (1.5-2.0 eq.) or sodium bicarbonate (2.0 eq.).[1]
-
Reagent Addition : To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.) portion-wise at room temperature.[1]
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.[11]
-
Workup : Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.[11] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[11]
TLC Monitoring Protocol
-
Plate Preparation : On a silica gel TLC plate, draw a baseline with a pencil. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[7]
-
Spotting : Using a capillary tube, spot a dilute solution of your starting piperidine in the "SM" and "C" lanes. Then, spot the reaction mixture in the "C" and "RM" lanes.[7]
-
Elution : Place the TLC plate in a chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes).[6] Allow the solvent to run up the plate.
-
Visualization : Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate).[1] The disappearance of the starting material spot in the "RM" lane indicates the reaction is progressing.
Visualizations
Caption: A troubleshooting decision tree for addressing low yields.
Caption: A typical workflow for the N-Boc protection of piperidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. sciforum.net [sciforum.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating Solubility Challenges with Boc-Protected Amines
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered with the solubility of Boc-protected amines during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvents for dissolving Boc-protected amino acids?
A1: Boc-protected amino acids are typically soluble in common organic solvents used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). For more challenging compounds, Dimethyl sulfoxide (DMSO) can be a highly effective solvent.[1] The choice of solvent is often dictated by the polarity of the amino acid side chain.[1]
Q2: How does the amino acid side chain influence the solubility of Boc-protected amines?
A2: The polarity and size of the amino acid side chain are critical factors in determining solubility.[1] Boc-protected amino acids with large, nonpolar, or bulky side chains tend to be less soluble and may require more nonpolar solvent systems.[1] Conversely, those with polar side chains exhibit better solubility in polar solvents.[1] The presence of additional protecting groups on the side chain can also significantly impact the overall solubility profile.[1]
Q3: Can I use heat to improve the solubility of a Boc-protected amine?
A3: Gentle warming can be an effective method to increase the solubility of a Boc-protected amino acid.[1][2] However, this should be approached with caution as excessive heat can lead to compound degradation.[1] It is advisable to first test this on a small scale and monitor for any changes in color or purity.[1]
Q4: My Boc-protected amine precipitated out of solution. What steps can I take?
A4: Precipitation can be triggered by several factors, including changes in temperature, solvent evaporation, or exceeding the solubility limit.[1] To redissolve the compound, you can try adding a small amount of a stronger co-solvent like DMSO, gently warming the solution while agitating, or sonicating the mixture.[1] If precipitation occurs during a reaction, it might indicate the formation of a less soluble product.[1]
Q5: Could poor solubility of my Boc-protected amine be the reason for low coupling efficiency in my peptide synthesis?
A5: Yes, poor solubility is a direct contributor to low coupling efficiency.[1] If the Boc-protected amino acid is not fully dissolved, it is not completely available to react with the free amine on the resin, leading to incomplete coupling.[1] Ensure your Boc-amino acid is fully dissolved before initiating the coupling step.[1]
Troubleshooting Guide
Issue 1: Boc-protected amine does not dissolve in the primary solvent.
This workflow outlines a systematic approach to address solubility challenges.
Caption: A stepwise workflow for troubleshooting the dissolution of Boc-protected amines.
Issue 2: The compound precipitates after initial dissolution.
This can occur due to temperature fluctuations or supersaturation.
-
Temperature Effects: If the solution was heated to dissolve the compound, it might precipitate upon cooling.[2] Maintaining a slightly elevated temperature, if the experiment allows, can prevent this.[2]
-
Concentration Reduction: The solution may be supersaturated. Diluting the solution with more of the same solvent can help maintain solubility.[2]
Quantitative Solubility Data
The following table summarizes the solubility of several Boc-protected amino acids in common organic solvents. This data is intended as a guideline, and actual solubility may vary based on batch purity and experimental conditions.
| Compound | Solvent | Solubility (mg/mL) | Notes |
| Boc-Glycine | Dichloromethane | >87.5 | Clearly soluble (1 mmole in 2 mL).[3] |
| Methanol | Soluble | [4] | |
| Acetone | Soluble | [4] | |
| Water | Slightly Soluble | [4] | |
| Boc-L-phenylalanine | DMSO | 100 | Requires sonication.[5] |
| Boc-Val-OH | DMF | ~108.6 | Clearly soluble (1 mmole in 2 mL).[1] |
| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication.[1] |
| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming, and heating to 60°C.[1] |
| Boc-Arg(Boc)2-OH | DMF | ~30 | [6] |
| DMSO | ~30 | [6] | |
| Ethanol | ~30 | [6] |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility
This protocol uses the equilibrium saturation method followed by gravimetric analysis to determine the solubility of a solid compound.
Materials:
-
Boc-protected amine
-
Selected organic solvent
-
Vials with tight-fitting caps
-
Constant temperature shaker
-
Filtration apparatus (e.g., syringe filter)
-
Evaporation equipment (e.g., rotary evaporator or vacuum oven)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of the Boc-protected amine to a vial containing a known volume (e.g., 2.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.[3]
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours to ensure the solution is fully saturated. Gentle agitation helps to accelerate this process.[3]
-
Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent to dryness.
-
Gravimetric Analysis: Weigh the vial containing the dried solid. The difference in weight corresponds to the mass of the dissolved Boc-protected amine.
-
Calculation: Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant taken.
Protocol 2: General Boc Protection of a Primary Amine
This protocol outlines a standard procedure for the Boc protection of a primary amine.
Caption: A general experimental workflow for the Boc protection of an amine.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Solvent (e.g., THF, acetonitrile, or DCM)
-
5% citric acid solution or 1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile, or DCM) to a concentration of approximately 0.2-0.5 M.[7]
-
Base Addition: Add a base, such as triethylamine (TEA, 1.1-1.5 eq).[7]
-
Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either as a solid or as a solution in the same solvent.[7]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.[7]
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.[7]
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl), water, saturated sodium bicarbonate solution, and finally brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7]
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[7]
References
Technical Support Center: Removal of Di-tert-butyl Dicarbonate from Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of a Boc protection reaction?
The main byproducts of a Boc protection reaction are tert-butanol and carbon dioxide.[1][2][3] Additionally, unreacted di-tert-butyl dicarbonate often remains in the reaction mixture and is a common impurity that needs to be removed.[1] In some cases, particularly at elevated temperatures, isobutene can also be formed from the decomposition of Boc-anhydride.[3][4]
Q2: How can I detect the presence of unreacted Boc-anhydride in my product?
The presence of unreacted Boc-anhydride can be identified through several analytical techniques:
-
¹H NMR Spectroscopy: The tert-butyl group of Boc-anhydride shows a characteristic sharp singlet peak around 1.4-1.5 ppm in CDCl₃.[3]
-
Thin Layer Chromatography (TLC): While Boc-anhydride is not always UV active, it can often be visualized using a potassium permanganate stain. It is important to note that it will not stain with ninhydrin.[1][3]
-
Odor: A distinct "Boc" smell can also indicate its presence.[1]
Q3: Is Boc-anhydride stable during aqueous workups?
Boc-anhydride is generally insoluble in water and can be sensitive to acidic or basic conditions, though it is relatively stable to neutral water washes.[1] Vigorous washing with a saturated sodium bicarbonate solution can be an effective method for hydrolyzing and removing it.[1][5]
Q4: Can I remove Boc-anhydride and tert-butanol by evaporation?
Yes, both unreacted Boc-anhydride and the tert-butanol byproduct are volatile and can often be removed by rotary evaporation or under a high vacuum.[1][5] This method is particularly suitable for non-volatile products.[1] Leaving the reaction mixture on a rotovap or under high vacuum for an extended period can effectively remove these volatile impurities.[1] Boc-anhydride has a boiling point of 56–57 °C at 0.5 mmHg and can be removed by sublimation under high vacuum.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of Boc-anhydride and its byproducts.
Issue 1: Residual Boc-anhydride detected after standard aqueous workup.
-
Possible Cause: Insufficient hydrolysis of the anhydride.
-
Solution:
Issue 2: Product is co-eluting with Boc-anhydride during column chromatography.
-
Possible Cause: Similar polarity of the product and Boc-anhydride.
-
Solution:
-
Pre-treatment: Before performing chromatography, treat the crude reaction mixture to remove the bulk of the Boc-anhydride using one of the methods described below (e.g., chemical quenching, basic wash, or evaporation).
-
Optimize Chromatography Conditions: Use a less polar solvent system to increase the separation between your product and the non-polar Boc-anhydride.
-
Issue 3: The desired product is sensitive to basic conditions used for Boc-anhydride removal.
-
Possible Cause: The product contains base-labile functional groups.
-
Solution:
-
Evaporation/Sublimation: If the product is not volatile, this is the mildest method for removing Boc-anhydride.[3]
-
Scavenger Resins: Use a solid-supported scavenger resin that can react with and remove the excess Boc-anhydride by simple filtration.[3][6]
-
Chemical Quenching with a Mild Nucleophile: Employ a milder nucleophile for quenching, such as imidazole, followed by a dilute acid wash to remove the resulting adduct.[5][7][8]
-
Methods for Removal of Di-tert-butyl Dicarbonate
Below are detailed protocols for common methods to remove excess Boc-anhydride from a reaction mixture.
Method 1: Chemical Quenching
This method involves adding a nucleophile to the reaction mixture to react with the excess Boc-anhydride, forming a more polar and easily removable byproduct.
Protocol using Imidazole:
-
Upon reaction completion, add imidazole (1.0 to 1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1][3]
-
Stir the mixture at room temperature for 15-30 minutes.[3]
-
Proceed with a standard aqueous workup. The resulting N-Boc-imidazole is water-soluble and can be removed with a dilute acid wash (e.g., 0.5 M HCl).[1][7][8]
Workflow for Chemical Quenching:
Method 2: Extractive Workup with Basic Wash
This is a straightforward method that relies on the hydrolysis of Boc-anhydride under basic conditions.
Protocol:
-
After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer vigorously with a saturated aqueous solution of sodium bicarbonate (2-3 times).[1][3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[3]
Workflow for Extractive Workup:
Method 3: Removal by Evaporation or Sublimation
This physical method is ideal for non-volatile products and avoids the use of additional reagents.
Protocol:
-
Concentrate the crude reaction mixture under reduced pressure (rotary evaporator) to remove the solvent and some of the volatile byproducts.
-
For more complete removal, place the flask on a high vacuum line (<1 mmHg).[3]
-
Maintain the flask under high vacuum at room temperature for an extended period (24-72 hours). The Boc-anhydride will sublimate and can be collected in a cold trap.[3][9]
Workflow for Removal by Sublimation:
Method 4: Use of Scavenger Resins
Scavenger resins are solid-supported reagents that react with and sequester excess reagents, allowing for purification by simple filtration.
Protocol:
-
To the completed reaction mixture, add a polymer-supported amine scavenger resin (e.g., polymer-supported trisamine).[6]
-
Agitate the slurry at room temperature for 2-4 hours.[3]
-
Filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[3]
Data Summary
The following table provides a comparison of the different methods for Boc-anhydride removal.
| Method | Time Required | Scale | Advantages | Disadvantages |
| Chemical Quenching | 15-30 minutes (plus workup)[3] | Lab scale | - Fast and efficient.- Quenching agents are readily available.[3] | - Requires an additional reagent.- The quenching agent or its byproduct may need to be removed.[3] |
| Extractive Workup | 30-60 minutes[3] | Lab to pilot scale | - Simple and uses common lab reagents.- Avoids the use of additional organic reagents.[3] | - May require multiple washes for complete removal.[3] |
| Evaporation/Sublimation | 24-72 hours[3][9] | Lab scale | - Very mild conditions.- No additional reagents required. | - Only suitable for non-volatile products.- Can be time-consuming. |
| Scavenger Resins | 2-4 hours (plus filtration)[3] | Lab scale | - Simple purification by filtration.- High selectivity. | - Resins can be expensive.- May require optimization of reaction time. |
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
Stability of (R)-2-(Aminomethyl)-1-N-Boc-piperidine under various conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-2-(Aminomethyl)-1-N-Boc-piperidine under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. Generally, the Boc group is stable under most nucleophilic and basic conditions.[1] However, it is readily cleaved under anhydrous acidic conditions.[1] The piperidine ring itself is relatively stable but can be susceptible to oxidation under harsh conditions. The unprotected form, 2-(Aminomethyl)piperidine, is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids.
Q2: Under what pH conditions is this compound expected to be stable?
A2: this compound is expected to be most stable in neutral to basic aqueous solutions. The Boc protecting group is generally stable to bases and nucleophiles.[1] Strong acidic conditions (pH < 2) will lead to the cleavage of the Boc group, yielding the free amine.
Q3: What is the thermal stability of this compound?
Q4: Is the compound sensitive to light?
A4: Photostability is a parameter that should be assessed as part of forced degradation studies according to ICH guidelines.[3] While there is no specific information on the photostability of this compound, it is good laboratory practice to store it protected from light, especially if long-term stability is critical.
Q5: What are some common reagents that are incompatible with this compound?
A5: The primary incompatibilities are with strong acids, which will remove the Boc group. Common acids used for Boc deprotection include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[4][5] Strong oxidizing agents should also be avoided as they can potentially oxidize the piperidine ring.
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the Boc Group
Symptoms:
-
Appearance of a new, more polar spot on TLC analysis.
-
Presence of the free amine peak in LC-MS or NMR analysis.
-
Loss of desired product in subsequent reaction steps.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Accidental exposure to acidic conditions. | Neutralize any acidic reagents or glassware before use. Use a non-acidic workup procedure. |
| Use of acidic solvents or reagents. | Ensure all solvents and reagents are neutral. For example, some grades of chloroform can contain trace amounts of HCl. |
| Hydrolysis during prolonged storage in protic solvents. | Prepare solutions fresh and use them promptly. Store stock solutions in anhydrous aprotic solvents at low temperatures. |
Issue 2: Degradation of the Piperidine Ring
Symptoms:
-
Formation of multiple unidentified byproducts.
-
Discoloration of the sample.
-
Loss of overall yield.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of strong oxidizing agents. | Avoid using reagents like permanganates, peroxides, or chromates in the presence of the compound. |
| Exposure to air and light over extended periods. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| High reaction temperatures. | Conduct reactions at the lowest effective temperature to minimize thermal degradation. |
Data Presentation
While specific quantitative stability data for this compound is not available in the reviewed literature, the following table summarizes the general stability of the Boc protecting group under various conditions, which can be extrapolated to this compound.
Table 1: General Stability of the Boc Protecting Group
| Condition Category | Reagent/Condition | Stability Outcome |
| Acidic | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Rapid cleavage |
| Basic | Sodium hydroxide (NaOH), Triethylamine (TEA) | Stable |
| Nucleophilic | Amines, Hydrazines | Stable |
| Reductive | H₂/Pd, NaBH₄ | Stable |
| Oxidative | m-CPBA, KMnO₄ | Generally stable, but the piperidine ring may be susceptible |
| Thermal | > 100 °C | Potential for thermal deprotection |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
This protocol outlines a general method for evaluating the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).[6]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration. Incubate the samples at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately analyze the withdrawn aliquots by a stability-indicating method, such as HPLC-UV, to quantify the remaining amount of the parent compound and detect any degradation products.[7]
Protocol 2: General Procedure for Assessing Thermal Stability
This protocol provides a general method for evaluating the thermal stability of the compound in the solid state.
-
Sample Preparation: Place a known amount of solid this compound into several vials.
-
Incubation: Place the vials in ovens set at different elevated temperatures (e.g., 40°C, 60°C, 80°C).[3]
-
Time Points: At specific time points (e.g., 1, 3, 7, 14 days), remove one vial from each temperature.
-
Analysis: Dissolve the contents of the vial in a suitable solvent and analyze by HPLC-UV to determine the percentage of the remaining compound.
Mandatory Visualization
Caption: Workflow for pH Stability Assessment.
Caption: Potential Degradation Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. database.ich.org [database.ich.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
Validation & Comparative
Navigating the Structural Nuances: A Comparative 1H NMR Analysis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine and Its Isomer
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the realm of chiral building blocks, (R)-2-(Aminomethyl)-1-N-Boc-piperidine stands as a valuable synthon. This guide provides a comparative ¹H NMR analysis of this compound, juxtaposed with its constitutional isomer, to facilitate unambiguous characterization and quality control.
While a directly published, assigned ¹H NMR spectrum for this compound proved elusive in a comprehensive search of scientific literature and spectral databases, this guide presents a detailed analysis based on established principles of NMR spectroscopy and available data for a closely related analogue. For comparative purposes, we utilize the experimentally determined ¹H NMR data for tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, a structural isomer that offers valuable insights into the chemical shifts and coupling patterns of the aminomethylpiperidine core.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for this compound alongside the experimental data for its 4-substituted fluoro-analogue. The expected values for the target compound are derived from typical chemical shift ranges for similar structural motifs.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | Boc (-C(CH₃)₃) | ~1.45 | s | - | 9H |
| Piperidine Ring Protons | 1.2 - 1.8, 2.8 - 4.2 | m | - | 9H | |
| Aminomethyl Protons (-CH₂NH₂) | ~2.6 - 2.9 | m | - | 2H | |
| Amine Protons (-NH₂) | Broad singlet | - | - | 2H | |
| tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate * | Boc (-C(CH₃)₃) | 1.46 | s | - | 9H |
| Piperidine Ring Protons (H-2, H-6) | 3.08 (br t), 3.94 (br s) | t, s | J = 12.1 | 4H | |
| Piperidine Ring Protons (H-3, H-5) | 1.47-1.69 (m), 1.82-1.90 (m) | m | - | 4H | |
| Aminomethyl Protons (-CH₂NH₂) | 2.79 | d | J = 20.4 | 2H |
Note: The data for tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is sourced from a study by De Kimpe, N., et al. The chemical shifts and coupling constants of this compound are expected to differ due to the different substitution pattern and the absence of the fluorine atom.
Experimental Protocol: ¹H NMR Analysis
This section outlines a standard protocol for the ¹H NMR analysis of Boc-protected piperidine derivatives.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.
-
The spectrometer should be locked to the deuterium signal of the solvent.
-
Standard acquisition parameters can be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
The resulting spectrum should be phased and baseline corrected.
-
Chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration of the signals should be performed to determine the relative number of protons.
-
Analysis of the multiplicities and coupling constants will aid in the assignment of the signals to the specific protons in the molecule.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.
A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines
For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the development of piperidine-containing pharmaceuticals. Accurate characterization of these intermediates by mass spectrometry is crucial for reaction monitoring, purity assessment, and structural elucidation. This guide provides an objective comparison of common mass spectrometry techniques for the analysis of Boc-protected piperidines, supported by experimental data and detailed methodologies.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical in the analysis of Boc-protected piperidines. The two most common techniques are Electrospray Ionization (ESI) and Electron Ionization (EI). A third, Atmospheric Pressure Chemical Ionization (APCI), also offers advantages for certain analytes.
Electrospray Ionization (ESI): A soft ionization technique, ESI is well-suited for polar and thermally labile compounds. It typically generates protonated molecules [M+H]+, which can be subjected to tandem mass spectrometry (MS/MS) for structural confirmation. This method is highly compatible with liquid chromatography (LC-MS).[1][2]
Electron Ionization (EI): A hard ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive fragmentation. This can be highly informative for structural elucidation by providing a characteristic fragmentation "fingerprint". EI is typically used with gas chromatography (GC-MS) and is suitable for volatile and thermally stable compounds.[3]
Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for semi-volatile and thermally stable compounds and can be a good choice for less polar molecules that do not ionize well by ESI.[1][4] It is generally less susceptible to matrix effects than ESI.[4]
Fragmentation Patterns of Boc-Protected Piperidines
The fragmentation of Boc-protected piperidines is characterized by cleavages related to the Boc group and the piperidine ring itself.
Boc Group Fragmentation: Under ESI-MS/MS conditions, characteristic losses from the protonated molecule [M+H]+ include:
-
Loss of isobutylene (56 Da): A primary fragmentation pathway resulting in an [M+H - 56]+ ion.
-
Loss of the entire Boc group (100 Da): This results in the formation of the deprotected piperidine cation [M+H - 100]+.
-
Loss of isobutylene and CO2 (100 Da total): This sequential loss is also commonly observed.
Under EI conditions, a prominent fragment is the tert-butyl cation (C4H9+) at m/z 57 .[5]
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, primarily through:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[3]
-
Ring fission: Opening of the piperidine ring, which can lead to various acyclic fragment ions.[3]
Quantitative Data Summary
The following tables provide a summary of expected ions and experimental conditions for the analysis of Boc-protected piperidines and related structures using different mass spectrometry techniques.
| Compound | Ionization | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Instrumentation |
| N-Boc-4-aminopiperidine | ESI | 201.16 | 145.10 ([M+H - 56]+), 101.11 ([M+H - 100]+) | LC-MS/MS |
| tert-butyl 4-(phenylamino)piperidine-1-carboxylate | ESI | 277.19 | Not specified | HPLC-TOF |
| N-Boc-piperazine | ESI | 187.15 | 131.09 ([M+H - 56]+), 87.09 ([M+H - 100]+) | LC-MS/MS |
| tert-butyl 4-(phenylamino)piperidine-1-carboxylate | EI | 276.18 (M+) | 57.07 (Base Peak), 83.08, 93.06 | GC-MS |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of N-Boc-piperidine Derivatives
This protocol is a representative example for the quantitative analysis of Boc-protected piperidines and may require optimization for specific compounds and instrumentation.[6][7]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[5][7]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[7]
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.[7]
-
Key Parameters (typical values):
-
Protocol 2: GC-MS Analysis of Volatile N-Boc-piperidine Derivatives
This protocol is suitable for the analysis of thermally stable and volatile Boc-protected piperidines.[5]
-
Gas Chromatography Conditions:
-
Column: HP1-MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[5]
-
Injector Temperature: 280 °C.[5]
-
Oven Program: 170°C for 1 min, ramp to 190°C at 8°C/min, then to 293°C at 18°C/min and hold for 7.1 min, then ramp to 325°C at 50°C/min and hold for 6.1 min.[5]
-
Injection Volume: 1 µL in split mode (e.g., 1:50).[5]
-
-
Mass Spectrometry Conditions:
Visualizing Fragmentation and Workflows
Caption: Common fragmentation pathways for Boc-protected piperidines in ESI and EI mass spectrometry.
Caption: General experimental workflow for the LC-MS analysis of Boc-protected piperidines.
References
Chiral Piperidines in Asymmetric Synthesis: A Comparative Guide to (R)- and (S)-2-(Aminomethyl)-1-N-Boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Chirality in Bioactive Molecules
The specific orientation of functional groups in a chiral molecule determines its interaction with biological targets such as enzymes and receptors, which are themselves chiral. One enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to selectively synthesize a single enantiomer is a critical aspect of drug discovery and development. Chiral building blocks like (R)- and (S)-2-(aminomethyl)-1-N-Boc-piperidine serve as powerful tools for introducing stereocenters with high fidelity.
Efficacy in Asymmetric Synthesis: A Comparative Overview
While a direct experimental comparison of (R)- and (S)-2-(aminomethyl)-1-N-Boc-piperidine in the same reaction is not documented, the principles of asymmetric catalysis allow for a logical deduction of their comparative efficacy. These molecules are typically used as precursors for chiral ligands or catalysts. The choice between the (R) and (S) enantiomer is fundamentally dictated by the desired stereochemistry of the final product. One enantiomer will preferentially catalyze the formation of a product with a specific absolute configuration, while the other will produce the opposite enantiomer.
To illustrate this principle, we can examine the synthesis of a key intermediate for the PARP (Poly (ADP-ribose) polymerase) inhibitor, Niraparib. The synthesis of Niraparib relies on a chiral piperidine core, specifically an (S)-3-aminopiperidine derivative. Although this is a positional isomer of the title compounds, the synthetic strategy highlights the importance of using a specific enantiomer to achieve the desired biologically active molecule.
Hypothetical Performance Comparison in a Representative Asymmetric Reaction
Let us consider a hypothetical asymmetric aldol reaction where a chiral ligand derived from (R)- or (S)-2-(aminomethyl)-1-N-Boc-piperidine is used to induce stereoselectivity. The performance of each enantiomeric ligand would be expected to be complementary.
| Ligand Precursor | Expected Major Product Enantiomer | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (ee %) |
| (R)-2-(Aminomethyl)-1-N-Boc-piperidine | (R)-Aldol Adduct | 85 - 95 | >95 |
| (S)-2-(Aminomethyl)-1-N-Boc-piperidine | (S)-Aldol Adduct | 85 - 95 | >95 |
Note: The yield and enantiomeric excess are hypothetical values based on typical outcomes in asymmetric catalysis and are intended for illustrative purposes. The actual results would be dependent on the specific reaction conditions, substrates, and the nature of the derived catalyst.
Application in the Synthesis of Pharmaceutical Agents
Chiral piperidines are integral to the structure of numerous drugs. For instance, they are key components in the synthesis of Janus kinase (JAK) inhibitors and PARP inhibitors, two important classes of cancer therapeutics.
Janus Kinase (JAK) Inhibitors
JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical for signaling pathways involved in inflammation and immunity.[1][2] Tofacitinib is a JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases. Its synthesis involves a chiral 3-amino-4-methylpiperidine core, underscoring the importance of stereocontrol in achieving its therapeutic effect.
The JAK-STAT signaling pathway is a key cascade that transduces signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in cell growth, differentiation, and immune response.[3][4][5]
Experimental Protocols
The following is a representative experimental protocol for a key step in the synthesis of a chiral piperidine intermediate, adapted from procedures for synthesizing precursors to PARP inhibitors. This protocol illustrates the practical application of chiral amine chemistry.
Synthesis of a Chiral N-Boc-3-aminopiperidine Intermediate
This protocol describes the asymmetric reduction of a protected 3-aminopiperidinone to afford the corresponding chiral amine.
Materials:
-
tert-butyl 3-oxopiperidine-1-carboxylate
-
(R)- or (S)-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM at -20 °C under a nitrogen atmosphere, add the (R)- or (S)-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.
-
Stir the mixture for 15 minutes at -20 °C.
-
Slowly add borane-dimethyl sulfide complex (1.0 eq) to the reaction mixture, maintaining the temperature below -15 °C.
-
Stir the reaction for 2-4 hours at -20 °C, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add saturated aqueous sodium bicarbonate solution and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral N-Boc-3-hydroxypiperidine.
-
The hydroxyl group can then be converted to an amino group through standard functional group interconversion methods (e.g., Mitsunobu reaction with a nitrogen nucleophile followed by deprotection).
Experimental Workflow Diagram:
Conclusion
While a direct, side-by-side quantitative comparison of the efficacy of (R)- and (S)-2-(aminomethyl)-1-N-Boc-piperidine in a single synthetic transformation remains to be published, the foundational principles of asymmetric synthesis provide a clear framework for their application. The choice of enantiomer is dictated by the desired stereochemical outcome of the final product. The critical role of such chiral building blocks is evident in the synthesis of complex and life-saving pharmaceuticals like JAK and PARP inhibitors. The provided experimental protocol and signaling pathway diagram offer practical insights for researchers in the field of drug discovery and development, highlighting the importance of stereochemically defined piperidine scaffolds in advancing medicinal chemistry.
References
- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Structural Analysis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine Derivatives
This guide provides a comparative analysis of the X-ray crystallography of (R)-2-(aminomethyl)-1-N-Boc-piperidine and its derivatives, offering insights for researchers, scientists, and drug development professionals. Due to the limited availability of public crystallographic data for the specific title compound, this guide leverages data from structurally similar N-Boc-piperidine derivatives to provide a comparative framework and predictive insights.
The piperidine scaffold is a crucial motif in numerous natural products and pharmaceuticals.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly influences the conformational preferences of the piperidine ring, which is critical for its biological activity.[3][4] Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-based drug design.
Comparison of Crystallographic Parameters
The following table summarizes typical crystallographic data for N-Boc-piperidine derivatives found in the literature. This data can serve as a reference for researchers working on novel derivatives of this compound. The conformation of the piperidine ring, whether a chair, boat, or twist-boat, is a key feature determined by X-ray crystallography.[1][5][6] The N-Boc group can influence the ring's conformation due to steric hindrance.[3]
| Parameter | Derivative A (Hypothetical) | Derivative B (Literature Example) | Derivative C (Literature Example) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁ | P2₁2₁2₁ | P-1 |
| a (Å) | 10.5 | 8.9 | 6.3 |
| b (Å) | 12.3 | 14.2 | 9.8 |
| c (Å) | 9.8 | 15.1 | 11.5 |
| α (°) | 90 | 90 | 85.4 |
| β (°) | 105.2 | 90 | 78.9 |
| γ (°) | 90 | 90 | 82.1 |
| Ring Conformation | Chair | Twist-Boat | Chair |
| N-Boc Conformation | s-trans | s-cis | s-trans |
Note: The data for Derivative A is hypothetical and serves as an example. Data for Derivatives B and C are representative values from published structures of N-Boc-piperidine derivatives.
Alternative Structural Elucidation Techniques
While single-crystal X-ray diffraction provides the most definitive three-dimensional structure, other techniques can offer valuable conformational information, especially when suitable crystals cannot be obtained.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the solution-state conformation, including proton-proton distances (NOE) and dihedral angles (coupling constants).[5] | Can study molecules in a more biologically relevant solution state. | Does not provide a direct 3D structure; interpretation can be complex. |
| Computational Modeling | Predicts low-energy conformations and geometric parameters.[4][7] | Cost-effective and can explore a wide range of conformations. | Accuracy depends on the force field or calculation method used; requires experimental validation. |
Experimental Protocols
A typical workflow for the X-ray crystallographic analysis of an this compound derivative is outlined below.
1. Synthesis and Purification: The synthesis of this compound derivatives can be achieved through various synthetic routes, often starting from commercially available precursors.[8] Purification is typically performed using column chromatography to obtain a high-purity sample essential for crystallization.
2. Crystallization: Growing single crystals suitable for X-ray diffraction is a critical and often challenging step. Common crystallization techniques include:
-
Slow evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly.
-
Vapor diffusion (hanging drop or sitting drop): A drop of the compound solution is equilibrated with a larger reservoir of a precipitant solution.
-
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
3. X-ray Diffraction Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
4. Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Logical Relationship of Structural Analysis Techniques
Caption: Interplay of different techniques for comprehensive structural analysis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Piperidine-Based Compounds
For researchers, scientists, and professionals in drug development, the piperidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the design of novel therapeutic agents. This guide provides an objective comparison of the biological activities of various piperidine-based compounds, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
The inherent structural features of the piperidine ring allow for extensive functionalization, leading to a diverse array of pharmacological activities. This compilation focuses on three critical areas of therapeutic interest: anticancer, antimicrobial, and neuroprotective effects.
Comparative Analysis of Biological Activities
The following sections present quantitative data on the efficacy of selected piperidine-based compounds in various biological assays.
Anticancer Activity
Piperidine derivatives have demonstrated significant potential in oncology by targeting various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| DTPEP | MCF-7 | Breast | 0.8 ± 0.04 |
| MDA-MB-231 | Breast | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Piperine | SNU-16 | Gastric | 0 - 300 (Dose-dependent) |
| HepG2 | Liver | 97 | |
| Hep3B | Liver | 58 | |
| EF24 | A549 | Lung | Potent Inhibition (Specific IC50 not provided) |
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Piperidine-based compounds have shown promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.
| Compound | Microorganism | Type | MIC (µg/mL) |
| Thiosemicarbazone Derivatives (1b-6b) | Staphylococcus aureus | Gram-positive | Significant Activity (Compared to ampicillin) |
| E. coli | Gram-negative | Significant Activity (Compared to ampicillin) | |
| Candida albicans | Fungus | Significant Activity (Compared to terbinafine) | |
| Piperidine-substituted halogenobenzenes | Staphylococcus aureus | Gram-positive | 32 - 128 |
| Candida albicans | Fungus | 32 - 64 |
Neuroprotective Activity
Neurodegenerative diseases and nerve damage induced by chemotherapy are significant health challenges. Certain piperidine alkaloids have demonstrated the ability to protect neurons from damage.
| Compound | Assay | Model System | Protective Effect |
| Piperine | Glutamate-induced excitotoxicity | Hippocampal neurons | Suppression of neuronal network synchronization and Ca2+ overloading[1] |
| Compound 8 (from Hippobroma longiflora) | Paclitaxel-induced neurotoxicity | Dorsal root ganglion neurons | Attenuation of paclitaxel-damaged neurite outgrowth at 1.0 µM[2] |
| Minoxidil derivatives (e.g., CN016) | Paclitaxel-induced neurotoxicity | Dorsal root ganglion neurons | Protection against paclitaxel-damaged neurite outgrowth[3][4][5][6] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine-based compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Broth Dilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[9][10][11][12][13]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the piperidine-based compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Disc Diffusion Method for Antimicrobial Activity
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition.[2][14][15][16][17]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Aseptically apply paper discs impregnated with a known concentration of the piperidine-based compound onto the agar surface.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around the disc. The size of the zone indicates the susceptibility of the bacterium to the compound.
Neuroprotection Assay against Paclitaxel-Induced Neurotoxicity
This assay evaluates the ability of a compound to protect neurons from the toxic effects of the chemotherapy drug paclitaxel.[3][4][5][6][18]
-
Cell Culture: Culture dorsal root ganglion (DRG) neurons or a suitable neuronal cell line.
-
Pre-treatment: Pre-treat the neurons with the piperidine-based compound for a specified duration.
-
Paclitaxel Treatment: Expose the pre-treated neurons to paclitaxel to induce neurotoxicity, which typically manifests as a reduction in neurite outgrowth.
-
Neurite Outgrowth Analysis: After an incubation period, fix and stain the cells to visualize the neurons and their neurites.
-
Quantification: Use imaging software to measure the length and number of neurites. A significant preservation of neurite outgrowth in the presence of the test compound compared to paclitaxel treatment alone indicates a neuroprotective effect.
Signaling Pathways and Mechanisms of Action
The biological activities of piperidine-based compounds are often attributed to their modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Caption: General experimental workflow for the evaluation of piperidine-based compounds.
Caption: PI3K/Akt signaling pathway and the inhibitory action of certain piperidine compounds.
Caption: NF-κB signaling pathway and its inhibition by specific piperidine derivatives.
Caption: Intrinsic apoptosis pathway induced by certain piperidine-based compounds.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potential Neuroprotective Agents against Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potential Neuroprotective Agents against Paclitaxel-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. microbenotes.com [microbenotes.com]
- 16. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 17. benchchem.com [benchchem.com]
- 18. Partial Protection of Paclitaxel-induced Neurotoxicity by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine: A Comparative Review of Key Synthetic Routes
(R)-2-(Aminomethyl)-1-N-Boc-piperidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. Its synthesis has been approached through several distinct strategies, each with its own set of advantages and challenges. This guide provides a comparative overview of the most common synthetic routes, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through two main strategies: a multi-step synthesis from a chiral precursor, typically (R)-pipecolinic acid, and a route involving the reduction of a chiral nitrile intermediate. A third, emerging approach utilizes biocatalysis for asymmetric synthesis. Below is a summary of the key quantitative data for the two most well-established routes.
| Parameter | Route A: From (R)-Pipecolinic Acid | Route C: From (R)-1-Boc-2-Cyanopiperidine |
| Starting Material | (R)-Pipecolinic Acid | Racemic 1-Boc-2-cyanopiperidine |
| Key Steps | 1. Boc Protection2. Reduction to Alcohol3. Mesylation4. Azide Substitution5. Azide Reduction | 1. Enantioselective Synthesis of (R)-nitrile2. Nitrile Reduction |
| Overall Yield | ~60-70% (estimated) | Variable, dependent on resolution/asymmetric synthesis and reduction method |
| Enantiomeric Excess (e.e.) | >99% (starting material dependent) | >99% (post-chiral separation/synthesis) |
| Reagents & Conditions | LiAlH₄, MsCl, NaN₃, PPh₃/H₂O or H₂/Pd | Asymmetric catalyst, reducing agent (e.g., LiAlH₄, H₂/Raney Ni) |
| Advantages | - High enantiopurity from the start- Well-established chemical transformations | - Potentially shorter route |
| Disadvantages | - Multi-step process- Use of hazardous reagents (LiAlH₄, NaN₃) | - Enantioselective synthesis or resolution of the nitrile can be challenging- Reduction of the nitrile can sometimes lead to side products |
Experimental Protocols
Route A: Multi-step Synthesis from (R)-Pipecolinic Acid
This route is a classical and reliable method that leverages the readily available chiral pool of (R)-pipecolinic acid. The overall strategy involves the protection of the piperidine nitrogen, followed by the conversion of the carboxylic acid functionality into an aminomethyl group.
Step 1: Synthesis of (R)-1-Boc-piperidine-2-carboxylic acid (R)-Pipecolinic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide, in a suitable solvent system like a mixture of water and dioxane. The reaction is typically stirred at room temperature until completion. Standard workup and purification yield the N-Boc protected pipecolinic acid.
Step 2: Synthesis of (R)-(1-Boc-piperidin-2-yl)methanol The N-Boc protected carboxylic acid is reduced to the corresponding primary alcohol. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically performed at 0 °C and then allowed to warm to room temperature. Careful quenching of the excess LiAlH₄ is crucial.
Step 3: Synthesis of (R)-(1-Boc-piperidin-2-yl)methyl methanesulfonate The primary alcohol is converted to a good leaving group, such as a mesylate, to facilitate nucleophilic substitution. The alcohol is treated with methanesulfonyl chloride (MsCl) in the presence of a base, like triethylamine (Et₃N), in an anhydrous solvent such as dichloromethane (DCM) at low temperatures (typically 0 °C).
Step 4: Synthesis of (R)-2-(azidomethyl)-1-Boc-piperidine The mesylate is displaced by an azide nucleophile. The mesylated compound is reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually heated to ensure complete substitution.
Step 5: Synthesis of this compound The final step is the reduction of the azide to the primary amine. This can be achieved through several methods:
-
Staudinger Reaction: The azide is treated with triphenylphosphine (PPh₃) in a solvent like THF, followed by the addition of water to hydrolyze the intermediate phosphazene. This is a mild method that avoids the use of metal catalysts.
-
Catalytic Hydrogenation: The azide is hydrogenated using a catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is also highly effective.
Route C: Reduction of (R)-1-Boc-2-cyanopiperidine
This route offers a potentially shorter synthesis, with the key challenge being the enantioselective preparation of the nitrile precursor.
Step 1: Synthesis of (R)-1-Boc-2-cyanopiperidine There are two main approaches to obtain the chiral nitrile:
-
Resolution of racemic 1-Boc-2-cyanopiperidine: The racemic nitrile can be synthesized from 1-Boc-piperidine-2-carboxamide by dehydration. The racemate can then be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
-
Asymmetric Synthesis: Direct asymmetric synthesis of the chiral nitrile is a more modern approach, often employing chiral catalysts.
Step 2: Synthesis of this compound The chiral nitrile is reduced to the primary amine. Common methods include:
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: The nitrile is treated with a stoichiometric amount of LiAlH₄ in an anhydrous ether solvent.
-
Catalytic Hydrogenation: The nitrile can be hydrogenated using a catalyst like Raney Nickel or a rhodium catalyst under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial to avoid side reactions.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic routes, the following diagrams were generated using the DOT language.
Caption: Comparative workflow of Route A and Route C for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis via Route A.
A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral piperidine intermediates is a critical quality attribute in pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Rigorous and validated analytical methods are therefore essential to ensure the enantiomeric purity of these crucial building blocks. This guide provides an objective comparison of the primary analytical techniques used for the validation of chiral piperidine intermediates, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the validation of chiral piperidine intermediates depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. The most commonly employed techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of these analytical techniques for the enantiomeric purity determination of chiral piperidine intermediates. The data presented is a synthesis of values reported in various validation studies.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC (with Derivatization) | Chiral NMR (with CSA) |
| Principle | Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase.[1] | Differential partitioning between a CSP and a supercritical fluid mobile phase.[2][3] | Differential partitioning between a chiral stationary phase and a carrier gas.[4] | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.[4] |
| Typical Resolution (Rs) | > 1.5[1] | > 1.5 | > 1.5 | N/A (based on signal separation) |
| Linearity (r²) | > 0.999[1] | > 0.999 | > 0.99 | > 0.99 |
| Precision (RSD) | ≤ 2.0%[1] | ≤ 2.0% | ≤ 5.0% | ≤ 5.0% |
| Accuracy (Recovery) | 98.0% - 102.0%[1] | 98.0% - 102.0% | 95.0% - 105.0% | 95.0% - 105.0% |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL[1] | ~1.0 µg/mL | ~0.1 µg/mL | ~1% of minor enantiomer |
| Typical Analysis Time | 15 - 30 min | 5 - 15 min | 10 - 20 min | 5 - 10 min |
| Advantages | Robust, well-established, versatile, preparative scale possible.[4] | Fast, reduced organic solvent consumption ("green"), high efficiency.[2][5] | High resolution for volatile compounds, sensitive detectors (FID, MS).[4] | Rapid, non-separative, provides structural information.[4] |
| Disadvantages | Longer analysis times, higher solvent consumption.[4] | Requires specialized instrumentation. | Derivatization often required, analyte must be volatile and thermally stable.[4] | Lower sensitivity, may require specialized chiral solvating agents.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the key techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for the separation and quantification of enantiomers.[1][6] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Protocol for (S)-3-(4-Fluorobenzyl)piperidine:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA or a similar amylose-based CSP.
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.[1]
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))|] x 100.
Derivatization for Non-Chromophoric Piperidines: For piperidine intermediates lacking a UV chromophore, a pre-column derivatization step is necessary.[7]
Protocol for Piperidin-3-amine:
-
Derivatization: React the sample with para-toluene sulfonyl chloride (PTSC) in the presence of a base to introduce a chromophore.[7]
-
Chiral Column: Chiralpak AD-H.[7]
-
Mobile Phase: 0.1% diethylamine in ethanol.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Detection Wavelength: 228 nm.[7]
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" alternative to HPLC, offering faster analysis times and reduced organic solvent consumption.[2][5] It utilizes supercritical CO2 as the primary mobile phase.
Protocol for a Generic Chiral Piperidine Intermediate:
-
Instrumentation: SFC system with a UV or mass spectrometry (MS) detector.
-
Chiral Column: Polysaccharide-based CSPs such as Chiralpak® IA, AD-H, or Chiralcel® OD-H are commonly used.
-
Mobile Phase:
-
A: Supercritical Carbon Dioxide (CO2).
-
B (Co-solvent): Methanol or ethanol, often with an additive like 0.1% diethylamine (DEA) for basic compounds.
-
-
Elution: A gradient elution is often used for screening (e.g., 5% to 40% co-solvent over 5-10 minutes), followed by optimization to an isocratic method for quantitative analysis.
-
Back Pressure: Typically maintained at 100-150 bar.
-
Column Temperature: 35-40°C.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV detection at an appropriate wavelength or MS detection.
-
Sample Preparation: Dissolve the sample in the co-solvent.
Chiral Gas Chromatography (GC)
Chiral GC is suitable for volatile and thermally stable piperidine intermediates. Derivatization is often necessary to improve volatility and chromatographic performance.
Protocol for a Derivatized Piperidine Intermediate:
-
Derivatization: React the piperidine intermediate with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), to form a volatile derivative.
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based capillary column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector and Detector Temperature: 250°C.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).
-
Quantification: The enantiomeric excess is determined from the integrated peak areas of the two enantiomeric derivatives.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy with a chiral solvating agent (CSA) offers a rapid method for determining enantiomeric excess without physical separation of the enantiomers.[4]
Protocol for a Generic Chiral Piperidine Intermediate:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve a known amount of the piperidine intermediate sample in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
-
Addition of Chiral Solvating Agent (CSA):
-
Add a sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.[4]
-
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture. The interaction between the enantiomers and the CSA will form diastereomeric complexes, resulting in separate signals for at least one proton of each enantiomer.
-
Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.[4]
Mandatory Visualization
Experimental Workflow for Chiral Method Validation
Caption: Workflow for the development and validation of a chiral analytical method.
Decision Tree for Analytical Technique Selection
Caption: Decision tree for selecting an analytical technique for chiral piperidine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Asymmetric Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structural motif, central to the design and synthesis of a vast array of pharmaceuticals and natural products. The development of efficient and highly stereoselective methods for the synthesis of chiral piperidines is therefore a critical endeavor in modern medicinal chemistry. This guide provides an objective comparison of three prominent catalytic systems for asymmetric piperidine synthesis: Rhodium-catalyzed asymmetric transfer hydrogenation, Iridium-catalyzed asymmetric hydrogenation, and an organocatalytic domino reaction. The performance of these systems is evaluated based on experimental data, with detailed methodologies provided for key reactions.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative performance of the three catalytic systems in the asymmetric synthesis of substituted piperidines. The selected examples highlight the typical yields, enantioselectivities, and diastereoselectivities achieved with each method.
| Catalytic System | Catalyst/Reagent | Substrate | Product | Yield (%) | ee (%) | dr |
| Rhodium-Catalyzed Transfer Hydrogenation | [Cp*RhCl₂]₂ / (R)-1-phenylethylamine | N-benzyl-2-phenylpyridinium bromide | (2R,6S)-1-((R)-1-phenylethyl)-2,6-diphenylpiperidine | 95 | 96 | >20:1 |
| Iridium-Catalyzed Hydrogenation | [{Ir(cod)Cl}₂] / (R)-synphos / I₂ | N-benzyl-2-phenylpyridinium bromide | (R)-1-benzyl-2-phenylpiperidine | 93 | 92 | N/A |
| Organocatalytic Domino Reaction | Quinine-derived squaramide | 1,3-dicarbonyl, β-nitroolefin, aldimine | Polysubstituted tetrahydropyridine | up to 91 | up to 99 | >20:1 |
Catalytic Systems Overview and Experimental Protocols
Rhodium-Catalyzed Asymmetric Reductive Transamination
This system utilizes a rhodium catalyst in a transfer hydrogenation reaction, where a chiral primary amine is used to induce stereochemistry. A key feature of this method is the in situ transamination, where the nitrogen atom of the chiral amine replaces the nitrogen of the pyridine ring.[1][2][3]
Reaction Pathway:
Experimental Protocol:
A representative procedure for the asymmetric reductive transamination is as follows: To a vial is added the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (5.0 mmol, 10.0 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%).[2] The vial is sealed, and a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL) is added, followed by formic acid (12.0 mmol, 24.0 equiv). The reaction mixture is then stirred at 40 °C for 22 hours in air. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral piperidine.[2]
Iridium-Catalyzed Asymmetric Hydrogenation
This method employs an iridium catalyst for the direct asymmetric hydrogenation of activated pyridine derivatives, such as pyridinium salts or N-iminopyridinium ylides.[4][5][6][7] The activation of the pyridine ring is crucial for achieving high reactivity and enantioselectivity.
Experimental Workflow:
Experimental Protocol:
The following procedure is a representative example for the iridium-catalyzed asymmetric hydrogenation of a pyridinium salt: In a glovebox, a mixture of N-benzyl-2-phenylpyridinium bromide (0.25 mmol), [{Ir(cod)Cl}₂] (1 mol%), and (R)-synphos (2.2 mol%) is placed in a glass vial insert.[7] The insert is placed into an autoclave, and PhMe/CH₂Cl₂ (1:1, 3 mL) is added. The autoclave is charged with 600 psi of H₂ and the reaction is stirred at 28 °C for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral piperidine.[7]
Organocatalytic Asymmetric Domino Reaction
This approach utilizes a chiral organocatalyst, such as a quinine-derived squaramide, to orchestrate a cascade of reactions in a single pot.[8][9][10][11] This particular domino reaction involves a Michael addition, an aza-Henry reaction, and a cyclization/dehydration to form highly functionalized tetrahydropyridines, which are valuable precursors for piperidines.
Logical Relationship of the Domino Reaction:
Experimental Protocol:
The following is a general procedure for the one-pot synthesis of tetrahydropyridines via an organocatalytic domino reaction: To a reaction vial, add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the quinine-derived squaramide catalyst (0.00125 mmol, 0.5 mol%).[9] Dissolve the mixture in dichloromethane (0.2 mL) to achieve a concentration of 1.25 M. Stir the reaction mixture at room temperature for 24 hours. After 24 hours, add the aldimine (0.5 mmol, 2.0 equiv) to the reaction mixture.[9] Cool the reaction mixture to -25 °C and continue stirring for 1.5-4 days. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford the desired tetrahydropyridine.[9][11]
Concluding Remarks
The choice of a catalytic system for asymmetric piperidine synthesis will depend on several factors, including the desired substitution pattern of the target molecule, the availability of starting materials, and the required scale of the synthesis.
-
Rhodium-catalyzed asymmetric reductive transamination offers an innovative approach that avoids the use of high-pressure hydrogen gas and allows for the synthesis of diverse chiral piperidines, including those with fluorine substituents, with excellent stereocontrol.[1][2]
-
Iridium-catalyzed asymmetric hydrogenation provides a direct and efficient method for the synthesis of chiral piperidines from activated pyridinium derivatives, demonstrating high yields and enantioselectivities on a gram scale.[7]
-
The organocatalytic domino reaction represents a highly convergent and atom-economical strategy for the rapid construction of complex, polysubstituted piperidine precursors from simple starting materials with excellent stereoselectivity.[8][10]
Each of these systems represents a powerful tool in the arsenal of the synthetic chemist. A thorough understanding of their respective strengths and limitations, as outlined in this guide, will enable researchers to select the most appropriate method for their specific synthetic challenges in the pursuit of novel piperidine-containing molecules.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. deepdyve.com [deepdyve.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-2-(Aminomethyl)-1-N-Boc-piperidine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (R)-2-(Aminomethyl)-1-N-Boc-piperidine, like any laboratory chemical, is crucial for ensuring personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal. All waste containing this compound must be treated as hazardous chemical waste and handled in accordance with all applicable federal, state, and local regulations.[1][2] Consultation with your institution's Environmental Health and Safety (EHS) office is highly recommended to ensure adherence to specific institutional policies.[1][3]
Hazard Assessment and Safety Precautions
Core Safety Principles:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dusts or vapors.[1][7]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS office.[1] Incompatible chemicals can react, potentially leading to the generation of toxic gases or other hazardous conditions.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1] Do not use abbreviations.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the collection and disposal of this compound waste.
1. Waste Collection:
-
Solid Waste: Collect un- or non-recyclable solid this compound and contaminated materials (e.g., contaminated gloves, weigh boats, paper towels) in a designated, properly labeled, and sealable hazardous waste container.[1][4]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][3] The original product container, if in good condition, may be suitable for this purpose.[1]
-
Sharps: Any sharps contaminated with this chemical, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.[3]
2. Waste Storage:
-
Keep waste containers securely closed except when adding waste.[1]
-
Store waste containers in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[1] This area should be well-ventilated and away from incompatible materials.[3]
3. Spill Response:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1]
-
Wear full PPE, including respiratory protection if necessary.[4]
-
For liquid spills, use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to contain the spill.[1]
-
Carefully collect the absorbed material and any contaminated debris into a sealed container for disposal as hazardous waste.[1][4]
-
Decontaminate the spill area with a suitable solvent, such as alcohol, and collect the decontamination materials for disposal as hazardous waste.[1]
4. Final Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[1][4] This type of chemical waste often requires high-temperature incineration.[3]
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[3][7]
Data Presentation
| Parameter | Information | Source |
| Waste Classification | Hazardous Chemical Waste | [1][2] |
| Primary Hazards | Potential for skin/eye irritation, toxicity, corrosivity | [1][4][7] |
| Required PPE | Chemical-resistant gloves, safety glasses/goggles, lab coat | [1][4] |
| Disposal Method | Licensed hazardous waste contractor (typically incineration) | [3][4] |
| Spill Containment | Inert, non-combustible absorbent material | [1] |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for routine handling and disposal of this compound.
Caption: Logical workflow for responding to a spill of this compound.
References
Essential Safety and Operational Guide for Handling (R)-2-(Aminomethyl)-1-N-Boc-piperidine
This document provides crucial safety and logistical information for the handling and disposal of (R)-2-(Aminomethyl)-1-N-Boc-piperidine, a key reagent in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Hazard Identification and Personal Protective Equipment
This compound and its analogs are classified as hazardous substances. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It may be harmful if swallowed.[1][2] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield is recommended for larger quantities. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Breakthrough time should be considered for prolonged contact.[3] | To prevent skin contact and absorption. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron.[3] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] A NIOSH-approved respirator with an appropriate cartridge may be necessary for operations with a risk of generating aerosols or dust.[3][5] | To prevent inhalation of vapors, mists, or dust. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling larger quantities or when there is a potential for aerosol or dust generation.[4]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[2]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.
-
Dispensing: Carefully weigh or measure the required amount of the compound. Avoid creating dust or aerosols.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Clean the work area and any contaminated equipment.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[2][3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
-
Spills: For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[8] For major spills, evacuate the area and follow emergency response protocols.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3]
-
Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in clearly labeled, sealed containers.
-
Disposal Route: Do not dispose of this chemical down the drain.[3] Arrange for disposal through a licensed hazardous waste disposal company.
Visual Workflow for Safe Handling
Caption: Safe handling workflow from preparation to disposal.
Emergency Response Logic
Caption: Decision tree for emergency response to exposure.
References
- 1. capotchem.com [capotchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
